2-(chloromethyl)-1-methyl-1H-imidazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-(chloromethyl)-1-methylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2/c1-8-3-2-7-5(8)4-6/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEGAEUUQMJXTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353063 | |
| Record name | 2-(chloromethyl)-1-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19225-92-4 | |
| Record name | 2-(chloromethyl)-1-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(chloromethyl)-1-methyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(chloromethyl)-1-methyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. The imidazole ring is a fundamental component of various biologically active molecules, including amino acids like histidine, and is a common scaffold in pharmaceutical development. This technical guide provides a comprehensive overview of the known properties of this compound, focusing on its chemical and physical characteristics, synthesis, and its significant role as a versatile intermediate in the development of therapeutic agents. While direct pharmacological data on the compound itself is limited in publicly accessible literature, this guide will explore the biological activities of its derivatives, highlighting its importance in medicinal chemistry.
Chemical and Physical Properties
This compound is a reactive chemical intermediate. Its properties, along with those of its commonly used hydrochloride salt, are summarized below.
| Property | This compound | This compound hydrochloride |
| CAS Number | 19225-92-4[1] | 78667-04-6[2] |
| Molecular Formula | C₅H₇ClN₂[1] | C₅H₈Cl₂N₂ |
| Molecular Weight | 130.58 g/mol [1] | 167.04 g/mol |
| Appearance | Not specified in readily available sources | White to light yellow crystalline powder[3] |
| Melting Point | 182-184 °C[1] | 170-175 °C[3] |
| Boiling Point | 244 °C[1] | Not available |
| Density | 1.2 g/cm³[1] | Not available |
| Solubility | Not specified in readily available sources | Soluble in water and alcohol, slightly soluble in ether[3] |
| Flash Point | 101 °C[1] | Not available |
| Vapor Pressure | 0.0493 mmHg at 25°C | Not available |
| Refractive Index | 1.551 | Not available |
Synthesis and Reactivity
The synthesis of this compound typically involves the chlorination of 1-methyl-2-imidazolemethanol. A common method employs thionyl chloride (SOCl₂) as the chlorinating agent.[1]
General Synthetic Workflow:
Caption: General synthesis workflow for this compound.
The chloromethyl group makes this compound a versatile electrophile, readily undergoing nucleophilic substitution reactions. This reactivity is the foundation of its utility as a building block in organic synthesis, allowing for the introduction of the 1-methyl-1H-imidazol-2-yl)methyl moiety into a wide range of molecules.
Role in Drug Development and Biological Activity of Derivatives
While there is a notable lack of direct pharmacological and toxicological studies on this compound itself, its significance lies in its role as a key intermediate in the synthesis of various biologically active compounds. The imidazole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.
Antifungal and Antimicrobial Derivatives
A significant body of research has focused on the synthesis of benzimidazole derivatives from 2-(chloromethyl)-1H-benzimidazole (a related compound) which have demonstrated potent antifungal and antimicrobial activities. These studies suggest that the imidazole moiety is crucial for the observed biological effects. For instance, derivatives have been synthesized and evaluated against various phytopathogenic fungi, with some compounds showing significant growth inhibition.[3]
Anticancer Applications of Derivatives
Recent studies have highlighted the use of this compound hydrochloride in the synthesis of novel anticancer agents. One notable example is its use in the creation of a Cu(I) cationophore. This synthetic ionophore, incorporating the imidazole moiety, has demonstrated potent anticancer activity in hepatocarcinoma cells by disrupting copper homeostasis.[4][5] The imidazole groups are specifically chosen for their ability to coordinate with copper ions.
Logical Relationship of its Role as an Intermediate:
Caption: Role of this compound as an intermediate.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound and its subsequent use in creating derivatives are often found in patent literature and scientific publications. Below is a representative protocol for its synthesis.
Synthesis of this compound [1]
-
Reactants: 1-methyl-2-imidazolemethanol, thionyl chloride, chloroform, diethyl ether.
-
Procedure:
-
To a solution of 1-methyl-2-imidazolemethanol (2.23 mmol) in chloroform (5 mL), add thionyl chloride (4.20 mmol).
-
Reflux the reaction mixture for 3 hours.
-
Allow the mixture to cool to room temperature and then concentrate it.
-
Dilute the concentrated mixture with diethyl ether (30 mL) and concentrate again to yield the crude product.
-
-
Characterization: The crude product is typically characterized by GC-MS and used in subsequent steps without further purification.
Safety and Toxicology
This compound and its hydrochloride salt are classified as hazardous substances. The available safety data sheets indicate the following hazards:
-
GHS Hazard Statements: Causes severe skin burns and eye damage.[1][6] It is also classified as an irritant.[1] The hydrochloride salt is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[7]
-
Precautionary Measures: Wear protective gloves, protective clothing, eye protection, and face protection.[6] Use only outdoors or in a well-ventilated area. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[7]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. For skin contact, wash off immediately with plenty of water. If inhaled, move to fresh air. If swallowed, rinse mouth with water (do not induce vomiting) and seek medical attention.[6]
Conclusion
This compound is a valuable chemical intermediate with well-defined chemical and physical properties. Its high reactivity, attributed to the chloromethyl group, makes it a crucial building block for the synthesis of a diverse range of more complex molecules. While direct biological and pharmacological data on the compound itself are scarce, its importance in drug discovery and development is evident from its use in creating potent antifungal, antimicrobial, and anticancer agents. Researchers and scientists working with this compound should be aware of its hazardous nature and handle it with appropriate safety precautions. Future research into the direct biological effects of this compound could potentially unveil new applications.
References
- 1. echemi.com [echemi.com]
- 2. This compound hydrochloride | C5H8Cl2N2 | CID 2795406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
An In-depth Technical Guide to 2-(chloromethyl)-1-methyl-1H-imidazole
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 2-(chloromethyl)-1-methyl-1H-imidazole, a key intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and medicinal chemistry.
Chemical Structure and Properties
This compound is a heterocyclic compound with the molecular formula C₅H₇ClN₂[1][2][3]. The structure consists of a 1-methyl-1H-imidazole ring substituted at the 2-position with a chloromethyl group.
Below is a diagram of the chemical structure of this compound.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₇ClN₂ | [1][2][3] |
| Molecular Weight | 130.58 g/mol | [1] |
| CAS Number | 19225-92-4 | [1][2][3] |
| Appearance | White to light yellow crystalline powder | [4] |
| Melting Point | 182-184 °C | [1][3] |
| Boiling Point | 244 °C | [1] |
| Density | 1.2 g/cm³ | [1][3] |
| Flash Point | 101 °C | [1] |
| Solubility | Soluble in water and alcohol | [4] |
Synthesis
The primary method for the synthesis of this compound involves the chlorination of 1-methyl-2-imidazolemethanol using thionyl chloride (SOCl₂)[1].
Experimental Protocol
Reaction: Conversion of 1-methyl-2-imidazolemethanol to this compound.
Materials:
-
1-methyl-2-imidazolemethanol
-
Thionyl chloride (SOCl₂)
-
Chloroform (CHCl₃)
-
Diethyl ether
Procedure: [1]
-
A solution of 1-methyl-2-imidazolemethanol (250 mg, 2.23 mmol) in chloroform (5 mL) is prepared in a round-bottom flask.
-
Thionyl chloride (500 mg, 4.20 mmol) is added to the solution.
-
The reaction mixture is refluxed for 3 hours.
-
After reflux, the mixture is allowed to cool to room temperature.
-
The solvent is removed by concentration under reduced pressure.
-
The crude product is diluted with diethyl ether (30 mL) and then concentrated again to yield the product.
Yield: The crude yield of this compound is reported to be approximately 67%[1]. The product can be characterized by GC-MS[1].
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: A step-by-step workflow for the synthesis of this compound.
Role in Drug Development
This compound is not typically an active pharmaceutical ingredient (API) itself. Instead, it serves as a crucial building block and versatile intermediate in the synthesis of a wide range of biologically active molecules. The imidazole moiety is a privileged structure in medicinal chemistry, appearing in numerous approved drugs[5][6][7].
The reactive chloromethyl group at the 2-position allows for facile nucleophilic substitution reactions, enabling the attachment of the 1-methyl-imidazole core to various molecular scaffolds. This is a key strategy in the development of novel therapeutic agents.
Application as a Synthetic Intermediate
The diagram below illustrates the logical relationship of this compound as a synthetic intermediate in the drug discovery process.
Caption: Logical workflow of utilizing this compound in drug discovery.
Safety and Handling
This compound is classified as an irritant[1]. It is corrosive and can cause severe skin burns and eye damage[1]. Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable and reactive intermediate in organic synthesis, particularly within the field of medicinal chemistry. Its straightforward synthesis and the reactivity of its chloromethyl group make it a key component in the construction of more complex, biologically active molecules. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe use in research and drug development.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C5H7ClN2 | CID 736536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. longdom.org [longdom.org]
- 7. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis [mdpi.com]
Key starting materials for 2-(chloromethyl)-1-methyl-1H-imidazole synthesis.
This in-depth technical guide provides a comprehensive overview of the key starting materials and synthetic route for the preparation of 2-(chloromethyl)-1-methyl-1H-imidazole, a significant intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development.
Core Synthetic Pathway
The primary and most frequently cited method for the synthesis of this compound involves the direct chlorination of its corresponding alcohol precursor, (1-methyl-1H-imidazol-2-yl)methanol. This reaction is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂).
Key Starting Materials and Reagents
The successful synthesis of this compound relies on the following key starting materials and reagents. Their physical and chemical properties are summarized in the table below.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis | CAS Number |
| (1-methyl-1H-imidazol-2-yl)methanol | C₅H₈N₂O | 112.13 | Starting Material | 17334-08-6 |
| Thionyl chloride | SOCl₂ | 118.97 | Chlorinating Agent | 7719-09-7 |
| Chloroform | CHCl₃ | 119.38 | Solvent | 67-66-3 |
| Diethyl ether | (C₂H₅)₂O | 74.12 | Solvent (for workup) | 60-29-7 |
Synthetic Workflow
The synthesis proceeds via a straightforward nucleophilic substitution reaction where the hydroxyl group of (1-methyl-1H-imidazol-2-yl)methanol is replaced by a chlorine atom.
Caption: Synthetic pathway for this compound.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound from (1-methyl-1H-imidazol-2-yl)methanol.[1]
Materials:
-
(1-methyl-1H-imidazol-2-yl)methanol (250 mg, 2.23 mmol)
-
Thionyl chloride (500 mg, 4.20 mmol)
-
Chloroform (5 mL)
-
Diethyl ether (30 mL)
Procedure:
-
A solution of (1-methyl-1H-imidazol-2-yl)methanol (250 mg, 2.23 mmol) in chloroform (5 mL) is prepared in a round-bottom flask.
-
Thionyl chloride (500 mg, 4.20 mmol) is added to the solution.
-
The reaction mixture is refluxed for 3 hours.
-
After reflux, the mixture is allowed to cool to room temperature.
-
The solvent is removed under reduced pressure (concentrated).
-
The residue is diluted with diethyl ether (30 mL) and then concentrated again to yield the crude product.
Yield and Characterization: The crude product, this compound, is obtained with a yield of approximately 67% (200 mg).[1] The product is typically characterized by Gas Chromatography-Mass Spectrometry (GC-MS) and used in subsequent steps without further purification.[1]
In an alternative procedure, thionyl chloride (1.8 ml) is added dropwise to 1.12 g of 1-methyl-2-imidazolemethanol at 0°C.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data from the described synthesis.
| Parameter | Value | Unit | Reference |
| Yield of crude product | 67 | % | [1] |
| Amount of (1-methyl-1H-imidazol-2-yl)methanol | 250 | mg | [1] |
| Moles of (1-methyl-1H-imidazol-2-yl)methanol | 2.23 | mmol | [1] |
| Amount of Thionyl Chloride | 500 | mg | [1] |
| Moles of Thionyl Chloride | 4.20 | mmol | [1] |
| Volume of Chloroform | 5 | mL | [1] |
| Reflux Time | 3 | hours | [1] |
Alternative Starting Materials
While the chlorination of (1-methyl-1H-imidazol-2-yl)methanol is the most direct route, other starting materials can be considered for the synthesis of the imidazole core. N-methylimidazole is a fundamental precursor which can be prepared through the methylation of imidazole or via the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine.[2] However, the direct chloromethylation of N-methylimidazole is less commonly reported in the reviewed literature for this specific isomer.
References
Spectroscopic Data and Experimental Protocols for 2-(chloromethyl)-1-methyl-1H-imidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) for the compound 2-(chloromethyl)-1-methyl-1H-imidazole. Due to the limited availability of specific experimental data in publicly accessible literature, this guide presents expected spectral characteristics based on the analysis of structurally similar imidazole derivatives. Detailed experimental protocols for acquiring such data are also provided.
Core Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound. The anticipated values are derived from the analysis of related imidazole compounds and general principles of spectroscopic interpretation.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.0 - 7.2 | Doublet | 1H | H-5 |
| ~ 6.8 - 7.0 | Doublet | 1H | H-4 |
| ~ 4.7 - 4.9 | Singlet | 2H | -CH₂Cl |
| ~ 3.6 - 3.8 | Singlet | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 145 - 150 | C-2 |
| ~ 125 - 130 | C-4 |
| ~ 120 - 125 | C-5 |
| ~ 40 - 45 | -CH₂Cl |
| ~ 30 - 35 | -CH₃ |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3150 | Medium | C-H stretching (imidazole ring) |
| ~ 2950 - 3000 | Medium | C-H stretching (methyl & methylene) |
| ~ 1500 - 1600 | Medium-Strong | C=N and C=C stretching (imidazole ring) |
| ~ 1400 - 1450 | Medium | C-H bending (methyl & methylene) |
| ~ 1250 - 1300 | Medium | In-plane C-H bending (imidazole ring) |
| ~ 700 - 800 | Strong | C-Cl stretching |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 130/132 | High | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |
| 95 | Medium | [M - Cl]⁺ |
| 81 | High | [M - CH₂Cl]⁺ (Base Peak) |
| 54 | Medium | [C₃H₄N]⁺ |
Experimental Protocols
The following sections detail the standard methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher for protons.
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).
-
Data Acquisition:
-
For ¹H NMR, a standard pulse program is used. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is employed. A wider spectral width (around 200 ppm) is used. Due to the lower natural abundance of ¹³C, a larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required.
-
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal TMS standard.
Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule.
-
Sample Preparation: For a solid sample, the KBr pellet method is commonly used. A small amount of the compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for a liquid sample or a solution, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).
-
Data Acquisition: A background spectrum of the pure KBr pellet or salt plate is recorded first. Then, the sample spectrum is recorded. The instrument typically scans the mid-infrared range (4000-400 cm⁻¹).
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is a common technique for determining the molecular weight and fragmentation pattern of volatile organic compounds.
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized in the ion source.
-
Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow of Spectroscopic Analysis.
Physical and chemical properties of 2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of 2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride. It includes key data, experimental protocols, and visualizations to support its application in research and development.
Core Properties
This compound hydrochloride is a heterocyclic organic compound that serves as a valuable intermediate in various synthetic processes, particularly in the pharmaceutical industry.[1] Its reactivity is primarily centered around the chloromethyl group, which can readily undergo nucleophilic substitution reactions.
Physical and Chemical Data
The following table summarizes the key physical and chemical properties of this compound hydrochloride.
| Property | Value | Reference |
| Molecular Formula | C₅H₈Cl₂N₂ | [2] |
| Molecular Weight | 167.04 g/mol | [3] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 170-175 °C | [1] |
| Solubility | Soluble in water and alcohol solvents | [1] |
| CAS Number | 78667-04-6 | [3] |
Experimental Protocols
Synthesis of this compound from 1-methyl-2-imidazolemethanol
A common method for the synthesis of the free base, this compound, involves the chlorination of 1-methyl-2-imidazolemethanol using thionyl chloride.[4] The resulting free base can then be converted to its hydrochloride salt.
Materials:
-
1-methyl-2-imidazolemethanol
-
Thionyl chloride
-
Chloroform
-
Diethyl ether
-
Hydrochloric acid (for salt formation)
Procedure:
-
Dissolve 1-methyl-2-imidazolemethanol (1 equivalent) in chloroform.
-
At 0 °C, add thionyl chloride (1.8 equivalents) dropwise to the solution.[4]
-
Reflux the reaction mixture for 3 hours.[4]
-
Allow the mixture to cool to room temperature and then concentrate it under reduced pressure.
-
Dilute the residue with diethyl ether and concentrate again to yield the crude this compound.[4]
-
For the hydrochloride salt, the crude product can be treated with a solution of hydrochloric acid in a suitable solvent, followed by precipitation and filtration.
-
The final product should be dried under vacuum.
Characterization: The identity and purity of the synthesized compound can be confirmed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.[4]
Determination of Melting Point
The melting point can be determined using a standard capillary melting point apparatus. A small amount of the dried crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.
Synthetic Utility and Reactivity
This compound hydrochloride is a versatile building block in organic synthesis. The chloromethyl group is a good leaving group, making the compound an excellent substrate for nucleophilic substitution reactions. This allows for the introduction of the 1-methyl-1H-imidazol-2-ylmethyl moiety into a wide range of molecules.
For instance, it is used in the synthesis of more complex molecules, such as certain ionophores, through nucleophilic attack by other molecules.[5]
Caption: Synthesis workflow for this compound hydrochloride.
Caption: General reactivity of this compound hydrochloride.
Safety and Handling
This compound hydrochloride is classified as a corrosive substance.[1] It is crucial to handle this compound with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection.[1][6]
-
Handling: Use in a well-ventilated area to avoid inhalation of dust.[6] Avoid contact with skin and eyes.[1]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][6] Keep away from strong oxidizing agents.[1]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1] If inhaled, move the person to fresh air.[6] If skin contact occurs, wash thoroughly with water. In case of accidental ingestion or if you feel unwell, seek immediate medical attention.[1]
References
The Therapeutic Promise of Substituted Imidazoles: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow for diverse substitutions, leading to a vast chemical space of derivatives with a wide spectrum of biological activities. These derivatives have garnered significant attention in drug discovery and development, with numerous compounds demonstrating potent anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides an in-depth overview of the core biological activities of substituted imidazole derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and development in this promising area.
Anticancer Activity of Imidazole Derivatives
Substituted imidazoles have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
Quantitative Data: In Vitro Anticancer Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various substituted imidazole derivatives against several human cancer cell lines. This data, gathered from multiple studies, highlights the potent and selective nature of these compounds.
| Compound ID/Reference | Target Cell Line | IC50 (µM) |
| EGFR Inhibitors | ||
| Derivative 16[1] | MDA-MB-231 | 2.29 |
| T47D | >10 | |
| A549 | 9.96 | |
| MCF-7 | 3.54 | |
| Derivative 3c[2] | MDA-MB-231 | 1.98 |
| T47D | 4.07 | |
| MCF-7 | 2.29 | |
| A549 | 3.54 | |
| HT-29 | 2.88 | |
| Compound 5b[3] | H1975 | 5.22 |
| Compound 5g[3] | H1975 | 6.34 |
| BRAF V600E Inhibitors | ||
| Compound 14h[4] | Melanoma Cell Line Panel (Mean) | 1.8 |
| Compound 16e[4] | Melanoma Cell Line Panel (Mean) | 1.88 |
| General Cytotoxic Activity | ||
| Compound 5c[5] | BT474 | 43.46 (24h) |
| MDA-MB-468 | >100 (24h) | |
| Compound 5d[5] | BT474 | 35.56 (24h) |
| T47D | >50 (24h) | |
| MCF-7 | >50 (24h) | |
| Imidazole-triazole hybrid 4k[6] | Caco-2 | 4.67 |
| Imidazole-triazole hybrid 6e[6] | Caco-2 | 5.22 |
| Compound 5d[7] | SiHa | 0.031 |
| Caski | 0.035 |
Key Signaling Pathways in Imidazole-Mediated Anticancer Activity
EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival.[8] Its aberrant activation is a hallmark of many cancers, making it a prime therapeutic target. Several substituted imidazole derivatives have been developed as potent EGFR inhibitors.[2][3]
The BRAF gene encodes a serine/threonine-protein kinase that is a key component of the MAPK/ERK signaling pathway. The V600E mutation in BRAF leads to constitutive activation of the pathway, promoting uncontrolled cell growth. Imidazole derivatives have been designed as potent inhibitors of this oncogenic kinase.[4][9]
HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition by small molecules, including certain imidazole derivatives, can lead to the re-expression of tumor suppressor genes, inducing cell cycle arrest and apoptosis.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11]
Materials:
-
96-well plates
-
Human cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
Test imidazole derivatives (dissolved in DMSO)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the imidazole test compounds in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial Activity of Imidazole Derivatives
Substituted imidazoles are a well-established class of antimicrobial agents, effective against a broad range of bacteria and fungi. Their mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.
Quantitative Data: In Vitro Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected imidazole derivatives against various bacterial and fungal strains.
| Compound ID/Reference | Microbial Strain | MIC (µg/mL) |
| Antibacterial Activity | ||
| HL1[12] | Staphylococcus aureus | 625 |
| MRSA | 1250 | |
| Acinetobacter baumannii | 1250 | |
| Pseudomonas aeruginosa | 5000 | |
| HL2[12] | Staphylococcus aureus | 625 |
| MRSA | 625 | |
| Escherichia coli | 2500 | |
| Pseudomonas aeruginosa | 2500 | |
| Acinetobacter baumannii | 2500 | |
| Compound 3b[13] | Bacillus subtilis | 4 |
| Escherichia coli | 128 | |
| Compound 2c[14] | Bacillus subtilis | 6.25 |
| Compound 1b[14] | Escherichia coli | <12.5 |
| Compound 1c[14] | Escherichia coli | <12.5 |
| Compound 2a[14] | Escherichia coli | <12.5 |
| Antifungal Activity | ||
| Compound 2a[14] | Aspergillus niger | 12.5 |
Experimental Protocol: Agar Well Diffusion Assay
The agar well diffusion method is a widely used technique for the preliminary screening of antimicrobial activity.[15]
Materials:
-
Petri plates with sterile nutrient agar or Mueller-Hinton agar
-
Bacterial or fungal cultures
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes
-
Test imidazole derivatives (dissolved in a suitable solvent like DMSO)
-
Positive control (standard antibiotic or antifungal)
-
Negative control (solvent alone)
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Uniformly spread the microbial inoculum over the entire surface of the agar plate using a sterile cotton swab.
-
Well Preparation: Aseptically create wells in the agar plate using a sterile cork borer.
-
Compound Addition: Add a defined volume (e.g., 50-100 µL) of the test imidazole derivative solution, positive control, and negative control into separate wells.
-
Pre-diffusion: Allow the plates to stand for 1-2 hours at room temperature to permit the diffusion of the compounds into the agar.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Anti-inflammatory Activity of Imidazole Derivatives
Several substituted imidazole derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.[16][17]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.[18][19][20]
Materials:
-
Wistar rats (150-200 g)
-
Carrageenan solution (1% w/v in sterile saline)
-
Test imidazole derivatives
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Vehicle (e.g., saline, carboxymethyl cellulose)
-
Pletysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping and Fasting: Divide the animals into groups (e.g., vehicle control, standard drug, and test compound groups). Fast the animals overnight before the experiment with free access to water.
-
Compound Administration: Administer the test imidazole derivative, standard drug, or vehicle to the respective groups of animals via an appropriate route (e.g., oral or intraperitoneal).
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.
Conclusion
Substituted imidazole derivatives represent a versatile and highly promising class of compounds with a broad range of biological activities. The data and protocols presented in this technical guide underscore their potential as anticancer, antimicrobial, and anti-inflammatory agents. The continued exploration of the vast chemical space of imidazole derivatives, guided by a deeper understanding of their mechanisms of action and structure-activity relationships, holds great promise for the development of novel and effective therapeutics for a multitude of diseases. Researchers, scientists, and drug development professionals are encouraged to utilize this guide as a foundational resource to advance their research and unlock the full therapeutic potential of this remarkable heterocyclic scaffold.
References
- 1. Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases [mdpi.com]
- 2. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of novel imidazole derivatives possessing terminal sulphonamides as potential BRAFV600Einhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. iosrjournals.org [iosrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchhub.com [researchhub.com]
- 12. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents [mdpi.com]
- 13. Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. botanyjournals.com [botanyjournals.com]
- 16. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nbinno.com [nbinno.com]
- 18. inotiv.com [inotiv.com]
- 19. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 20. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Versatility and Biological Potential of 2-(Chloromethyl)-1-methyl-1H-imidazole: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Chloromethyl)-1-methyl-1H-imidazole is a versatile heterocyclic building block that serves as a crucial starting material in the synthesis of a wide array of functionalized imidazole derivatives. Its reactive chloromethyl group provides a convenient handle for nucleophilic substitution, enabling the facile introduction of diverse functionalities at the 2-position of the imidazole ring. This technical guide explores the applications of this compound, with a particular focus on its role in the development of novel therapeutic agents. Due to the limited availability of extensive quantitative data for this compound itself, this review leverages data from its close analogue, 2-(chloromethyl)-1H-benzimidazole, to illustrate the synthetic possibilities and biological activities that can be anticipated from this class of compounds. The applications span from the synthesis of antifungal and antiparasitic agents to the development of complex molecular architectures with unique material properties.
Synthetic Applications
The primary application of this compound lies in its use as an electrophilic precursor for the synthesis of more complex molecules. The chlorine atom is readily displaced by a variety of nucleophiles, including phenols, thiols, and amines, to generate a diverse library of 2-substituted-1-methyl-1H-imidazole derivatives.
A significant area of application is in the synthesis of compounds with potential biological activity. For instance, the related 5-nitro-analogue, 2-(chloromethyl)-1-methyl-5-nitro-1H-imidazole, is a key intermediate in the synthesis of Fexinidazole, an oral treatment for human African trypanosomiasis (sleeping sickness).[1] This underscores the importance of the this compound scaffold in medicinal chemistry.
While specific yield data for reactions involving this compound is not extensively reported in the available literature, the synthesis of derivatives from the analogous 2-(chloromethyl)-1H-benzimidazole provides valuable insights into the expected efficiency of these reactions.
Table 1: Synthesis of 2-Substituted-1H-benzimidazole Derivatives
| Product Class | Nucleophile | Solvent | Base | Yield (%) | Reference |
| 2-(Aminomethyl)benzimidazoles | Arylamines | DMF | Triethylamine | 55-85 | [2] |
| 2-(Aminomethyl)benzimidazoles | 1-(4-fluorophenyl)piperazine | DMF | Triethylamine | 75 | [2] |
| 2-Thiomethylbenzimidazoles | Dithiocarbamate | Methanol | - | - | [3] |
| 2-Phenoxymethylbenzimidazoles | Phenol derivatives | - | - | - | [3] |
Note: This data is for the synthesis of derivatives from 2-(chloromethyl)-1H-benzimidazole and is presented here as a proxy for the reactivity of this compound.
Biological Applications
Derivatives of this compound are of significant interest in drug discovery, particularly in the development of antifungal and antiparasitic agents. The imidazole core is a well-established pharmacophore in many antifungal drugs, which typically function by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.
Antifungal Activity
A substantial body of research on 2-(chloromethyl)-1H-benzimidazole derivatives has demonstrated their potent antifungal activity against a range of phytopathogenic fungi.[1][4] These findings suggest that derivatives of this compound would likely exhibit similar biological properties.
Table 2: In Vitro Antifungal Activity of 2-(Chloromethyl)-1H-benzimidazole Derivatives
| Compound ID | Fungal Species | IC50 (µg/mL) | Reference |
| 4m | Colletotrichum gloeosporioides | 20.76 | [1][4] |
| 4m | Alternaria solani | 27.58 | [1][4] |
| 4m | Fusarium solani | 18.60 | [1][4] |
| 7f | Botrytis cinerea | 13.36 | [1][4] |
| 5b | Cytospora sp. | 30.97 | [1][4] |
| 5b | Colletotrichum gloeosporioides | 11.38 | [1][4] |
| 5b | Botrytis cinerea | 57.71 | [1][4] |
| 5b | Fusarium solani | 40.15 | [1][4] |
| Hymexazol (Control) | Botrytis cinerea | 8.92 | [1][4] |
Note: The compounds listed are derivatives of 2-(chloromethyl)-1H-benzimidazole. This data illustrates the potential antifungal efficacy of derivatives of this compound.
Antiparasitic Activity
The imidazole ring is a core component of several antiparasitic drugs. As previously mentioned, the 5-nitro derivative of this compound is a precursor to Fexinidazole, which is active against Trypanosoma brucei gambiense.[1] This highlights the potential for developing other antiparasitic agents from this scaffold. The mechanism of action of nitroimidazoles against anaerobic parasites involves the reduction of the nitro group to form cytotoxic radicals that induce DNA damage.
Experimental Protocols
General Synthesis of 2-((Aryloxy)methyl)-1-methyl-1H-imidazoles
This protocol is a generalized procedure based on the reactions of the analogous 2-(chloromethyl)-1H-benzimidazole with phenolic nucleophiles.
-
Preparation of the Nucleophile: In a suitable reaction vessel, dissolve the desired phenol (1.0 eq.) in an appropriate solvent such as dimethylformamide (DMF) or acetone.
-
Addition of Base: Add a suitable base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.2 eq.), to the solution and stir for 15-30 minutes at room temperature to form the phenoxide.
-
Reaction with this compound: To the stirred solution, add this compound (1.0 eq.) either neat or as a solution in the reaction solvent.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 60-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.
-
Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Antifungal Susceptibility Testing by Mycelial Growth Rate Method
This protocol is based on the methodology used for testing the antifungal activity of 2-(chloromethyl)-1H-benzimidazole derivatives.[4]
-
Preparation of Test Compounds: Dissolve the synthesized compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare stock solutions.
-
Preparation of Fungal Plates: Prepare potato dextrose agar (PDA) plates.
-
Inoculation: Place a mycelial plug of the test fungus (e.g., Botrytis cinerea, Fusarium solani) at the center of each PDA plate.
-
Application of Test Compounds: Apply a specific concentration of the test compound solution to a sterile filter paper disc and place it at a defined distance from the mycelial plug. A solvent control (DMSO) should also be included.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28 °C) for a period of 3-7 days, depending on the growth rate of the fungus.
-
Measurement and Analysis: Measure the diameter of the fungal colony in both the treated and control plates. Calculate the percentage of growth inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average diameter of the fungal colony in the control group and T is the average diameter of the fungal colony in the treated group.
-
Determination of IC50: To determine the half-maximal inhibitory concentration (IC50), perform the assay with a range of concentrations of the test compound and calculate the concentration that causes 50% inhibition of mycelial growth.
Visualizations
Synthesis Workflow
References
In-Depth Technical Guide on the Safety and Handling of 2-(Chloromethyl)-1-methyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 2-(chloromethyl)-1-methyl-1H-imidazole, a reactive chemical intermediate used in various synthetic applications. The information presented herein is crucial for ensuring safe laboratory practices and mitigating potential risks associated with the handling, storage, and disposal of this compound. This guide addresses both the free base and its hydrochloride salt, as they are often used interchangeably in chemical synthesis.
Chemical Identification and Physical Properties
This compound is a heterocyclic compound with the molecular formula C₅H₇ClN₂. It is commonly available as a free base or as a hydrochloride salt. The key identification and physical data are summarized in the tables below.
Table 1: Chemical Identification
| Identifier | This compound (Free Base) | This compound hydrochloride |
| CAS Number | 19225-92-4 | 78667-04-6 |
| Molecular Formula | C₅H₇ClN₂ | C₅H₈Cl₂N₂ |
| Molecular Weight | 130.58 g/mol | 167.04 g/mol |
| Synonyms | 1-Methyl-2-(chloromethyl)imidazole, 2-Chloromethyl-1-methylimidazole | 1-Methyl-2-(chloromethyl)imidazole HCl |
Table 2: Physical and Chemical Properties
| Property | This compound (Free Base) | This compound hydrochloride |
| Appearance | Data not available | Light yellow solid[1] |
| Melting Point | 182-184 °C[2] | 175 - 178 °C[1] |
| Boiling Point | 244 °C[2] | Data not available |
| Flash Point | 101 °C[2] | Data not available |
| Density | 1.20 g/cm³[2] | Data not available |
| Solubility | Data not available | Data not available |
Hazard Identification and Classification
Both the free base and the hydrochloride salt of this compound are classified as hazardous substances. The primary hazards are associated with their corrosive and irritant nature.
GHS Hazard Classification:
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage) for the hydrochloride salt[3]. The free base is also classified as causing severe skin burns and eye damage[4].
-
Serious Eye Damage/Eye Irritation: Category 1 (Causes serious eye damage)[3].
Hazard Statements:
-
H314: Causes severe skin burns and eye damage.
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H332: Harmful if inhaled.
Signal Word: Danger[3]
Safety and Handling Precautions
Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working in a poorly ventilated area or when generating dust or aerosols.
Engineering Controls
-
Work in a well-ventilated laboratory, preferably within a chemical fume hood.
-
Ensure that an eyewash station and a safety shower are readily accessible.
Handling Procedures
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust or vapors.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
-
Keep containers tightly closed when not in use.
First-Aid Measures
In the event of exposure, immediate medical attention is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
Reactivity and Stability
-
Chemical Stability: Stable under recommended storage conditions.
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.
-
Hazardous Decomposition Products: May produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride upon decomposition.
Experimental Protocols
While specific, detailed experimental protocols for all applications of this compound are beyond the scope of this guide, the following provides a general procedure for its use as an alkylating agent in a nucleophilic substitution reaction. This compound is a potent electrophile due to the electron-withdrawing nature of the imidazole ring and the good leaving group ability of the chloride ion.
General Protocol for N-Alkylation of a Nucleophile
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (or its hydrochloride salt)
-
Nucleophile (e.g., an amine, thiol, or alcohol)
-
Anhydrous aprotic solvent (e.g., acetonitrile, DMF, or THF)
-
Base (if using the hydrochloride salt or if the nucleophile requires deprotonation, e.g., K₂CO₃, Et₃N)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dried reaction flask under an inert atmosphere, add the nucleophile and the anhydrous solvent.
-
If using the hydrochloride salt or a protonated nucleophile, add the base and stir the mixture at room temperature for 15-30 minutes.
-
Add a solution of this compound in the anhydrous solvent dropwise to the reaction mixture.
-
Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Biological Activity and Signaling Pathways
Currently, there is a significant lack of specific information in the public domain regarding the biological activity and effects of this compound on cellular signaling pathways. Research on the biological effects of imidazole-containing compounds is extensive; however, these findings are often for structurally distinct molecules such as benzimidazoles or other complex derivatives[6][7].
Some studies have utilized this compound hydrochloride in the synthesis of copper ionophores, which have shown anticancer activity in hepatocarcinoma cells[8]. The biological activity in these cases is attributed to the final, more complex molecule and its ability to disrupt copper homeostasis, rather than the this compound moiety itself.
Given its reactive nature as an alkylating agent, it is plausible that this compound could react indiscriminately with biological nucleophiles such as DNA and proteins, leading to cytotoxicity. However, specific studies on its mechanism of action or its effects on signaling pathways are not available. Researchers should exercise extreme caution and assume high toxicity when handling this compound in biological systems.
Visualizations
Emergency Response Workflow
Caption: Workflow for emergency response to exposure to this compound.
General Handling and Storage Workflow
Caption: General workflow for the safe handling and storage of this compound.
Electrophilic Substitution Reaction Mechanism
Caption: Simplified mechanism of a nucleophilic substitution reaction using this compound.
References
- 1. Acute toxicity in the rat following either oral or inhalation exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C5H7ClN2 | CID 736536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. echemi.com [echemi.com]
- 6. Synthesis and biological evaluation of 2-methyl-1H-benzimidazole-5-carbohydrazides derivatives as modifiers of redox homeostasis of Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: A Robust Protocol for the Synthesis of 2-(chloromethyl)-1-methyl-1H-imidazole
Introduction
2-(Chloromethyl)-1-methyl-1H-imidazole is a crucial building block in the synthesis of various pharmaceutical compounds and functional materials. Its versatile reactivity allows for the introduction of the 1-methylimidazol-2-yl)methyl moiety into a wide range of molecules. This document provides a detailed, step-by-step protocol for the synthesis of this compound from its precursor, 1-methyl-2-imidazolemethanol, using thionyl chloride as the chlorinating agent. The protocol is designed for researchers in both academic and industrial settings, offering a reliable method with a good yield.
Reaction Principle
The synthesis involves the conversion of the primary alcohol group in 1-methyl-2-imidazolemethanol to a chloromethyl group using thionyl chloride (SOCl₂). The reaction proceeds via the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion, leading to the desired product along with the evolution of sulfur dioxide and hydrogen chloride gases.
Experimental Protocol
This protocol details the necessary reagents, equipment, and step-by-step instructions for the synthesis of this compound.
Materials and Reagents
-
1-methyl-2-imidazolemethanol
-
Thionyl chloride (SOCl₂)
-
Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)
-
Diethyl ether ((C₂H₅)₂O)
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄) (anhydrous)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Reflux condenser
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Fume hood
Procedure
-
Reaction Setup: In a fume hood, dissolve 1-methyl-2-imidazolemethanol in a suitable solvent such as chloroform or dichloromethane in a round-bottom flask equipped with a magnetic stir bar.[1] Cool the solution to 0°C using an ice bath.
-
Addition of Thionyl Chloride: While maintaining the temperature at 0°C, add thionyl chloride dropwise to the stirred solution using a dropping funnel.[1] A gentle evolution of gas (SO₂ and HCl) will be observed.
-
Reaction Progression: After the addition is complete, the reaction mixture can be stirred at room temperature or heated to reflux to drive the reaction to completion.[1][2] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully quench the reaction mixture by pouring it over crushed ice. Neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with a suitable organic solvent like diethyl ether or dichloromethane.
-
Drying and Concentration: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[1]
-
Purification: The crude this compound can be further purified by column chromatography or used directly in the next step if the purity is deemed sufficient.[1]
Data Presentation
The following table summarizes the quantitative data from a representative synthesis.
| Parameter | Value | Reference |
| Starting Material | 1-methyl-2-imidazolemethanol | [1] |
| Reagent | Thionyl chloride (SOCl₂) | [1] |
| Solvent | Chloroform or Dichloromethane | [1][2] |
| Reaction Temperature | 0°C to reflux | [1][2] |
| Reaction Time | 3 hours (reflux) | [1] |
| Product Yield (Crude) | 67% | [1] |
| Molecular Formula | C₅H₇ClN₂ | [3] |
| Molecular Weight | 130.58 g/mol | [1] |
Visual Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
References
Application Notes and Protocols: Synthesis of 2-(chloromethyl)-1-methyl-1H-imidazole using Thionyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(chloromethyl)-1-methyl-1H-imidazole is a crucial building block in the synthesis of various pharmaceutical compounds and other specialty chemicals. Its preparation from the corresponding alcohol, 1-methyl-2-imidazolemethanol, is a key transformation. Thionyl chloride (SOCl₂) is a widely used and effective reagent for this chlorination reaction. This document provides detailed application notes, experimental protocols, and comparative data on the use of thionyl chloride for the synthesis of this compound and its hydrochloride salt.
Reaction Principle and Mechanism
The conversion of 1-methyl-2-imidazolemethanol to this compound using thionyl chloride is a nucleophilic substitution reaction. The reaction proceeds by converting the hydroxyl group, which is a poor leaving group, into a chlorosulfite intermediate, which is a much better leaving group. The subsequent displacement by a chloride ion can occur via two primary mechanisms: SN2 (bimolecular nucleophilic substitution) or SNi (internal nucleophilic substitution).
The SN2 mechanism, which is generally favored for primary alcohols, involves the backside attack of a chloride ion on the carbon atom bearing the leaving group, leading to an inversion of stereochemistry if the carbon is chiral. The reaction is facilitated by the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which drive the reaction to completion.
Overall Reaction
Caption: Overall reaction for the synthesis of this compound.
Proposed SN2 Reaction Mechanism
Caption: Proposed SN2 mechanism for the chlorination of 1-methyl-2-imidazolemethanol.
Experimental Protocols
Two primary protocols have been reported for this synthesis, differing mainly in reaction temperature and the use of a solvent.
Protocol 1: Reaction at 0°C (Solvent-Free or Neat)
This method involves the direct reaction of the alcohol with thionyl chloride at a reduced temperature.
Materials:
-
1-methyl-2-imidazolemethanol
-
Thionyl chloride (SOCl₂)
-
Diethyl ether
-
Ice bath
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Apparatus for filtration under inert atmosphere
Procedure:
-
To a round-bottom flask containing 1.12 g of 1-methyl-2-imidazolemethanol, cool the flask in an ice bath to 0°C.
-
Add 1.8 ml of thionyl chloride dropwise to the cooled alcohol with constant stirring.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 1-2 hours.
-
Upon completion of the reaction (monitored by TLC), dilute the reaction mixture with 30 mL of diethyl ether.
-
The product, often the hydrochloride salt, will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol 2: Reaction at Reflux in Chloroform
This protocol utilizes a solvent and elevated temperature to drive the reaction.
Materials:
-
1-methyl-2-imidazolemethanol (referred to as compound 13 in the cited literature)
-
Thionyl chloride (SOCl₂)
-
Chloroform (CHCl₃)
-
Diethyl ether
-
Reflux apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 250 mg (2.23 mmol) of 1-methyl-2-imidazolemethanol in 5 mL of chloroform.
-
Add 500 mg (4.20 mmol) of thionyl chloride to the solution.
-
Heat the reaction mixture to reflux and maintain for 3 hours.
-
After cooling to room temperature, concentrate the reaction mixture using a rotary evaporator.
-
Dilute the residue with 30 mL of diethyl ether and concentrate again to obtain the crude product. The reported yield for the crude product is 67%.[1]
-
The crude product was characterized by GC-MS and used in the subsequent step without further purification.[1]
Quantitative Data Summary
The following table summarizes the available quantitative data for the synthesis of this compound and a structurally similar compound, providing a basis for comparison of reaction conditions.
| Starting Material | Reagent | Solvent | Temperature | Time | Yield (%) | Product | Reference |
| 1-methyl-2-imidazolemethanol | Thionyl chloride | Chloroform | Reflux | 3 h | 67 | This compound | [1] |
| 1-methyl-2-imidazolemethanol | Thionyl chloride | None (neat) | 0°C | - | Not Reported | This compound | [1] |
| 4-hydroxymethyl-5-methylimidazole | Thionyl chloride | None (neat) | 10-20°C then 55°C | 0.5 h | 91 | 4-methyl-5-chloromethyl imidazole hydrochloride |
Experimental Workflow
The general workflow for the synthesis and isolation of this compound is depicted below.
Caption: General experimental workflow for the synthesis of this compound.
Safety Precautions
-
Thionyl chloride is a corrosive and lachrymatory substance. It reacts violently with water to produce toxic gases (SO₂ and HCl). All manipulations should be carried out in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
-
The reaction is exothermic and should be cooled appropriately, especially during the addition of thionyl chloride.
Conclusion
The synthesis of this compound from 1-methyl-2-imidazolemethanol using thionyl chloride is an efficient and straightforward process. The choice between a solvent-free, low-temperature protocol and a higher-temperature protocol with a solvent will depend on the desired reaction rate, available equipment, and scale of the synthesis. The high yield reported for a similar imidazole derivative suggests that optimization of reaction conditions could lead to improved yields for the target compound. Careful handling of the corrosive and reactive thionyl chloride is paramount for a safe and successful synthesis.
References
Application Notes and Protocols: 2-(Chloromethyl)-1-methyl-1H-imidazole as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Chloromethyl)-1-methyl-1H-imidazole is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its reactive chloromethyl group attached to the C2 position of the 1-methylimidazole ring makes it an excellent electrophile for nucleophilic substitution reactions. This reactivity allows for the facile introduction of the 1-methyl-1H-imidazol-2-yl)methyl moiety into a diverse range of molecular scaffolds, a common feature in many pharmacologically active compounds. This document provides an overview of its applications as a pharmaceutical intermediate, including detailed experimental protocols and data on the biological activity of resulting compounds.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₅H₇ClN₂ |
| Molecular Weight | 130.57 g/mol |
| CAS Number | 19225-92-4 |
| Appearance | Solid |
| Melting Point | 182-184 °C |
| Boiling Point | 244 °C |
| Flash Point | 101 °C |
Applications in Pharmaceutical Synthesis
This compound is a key intermediate in the synthesis of various classes of therapeutic agents, including but not limited to:
-
Anticancer Agents: As a precursor for the synthesis of copper ionophores that exhibit cytotoxicity against cancer cell lines.
-
Antifungal Agents: The analogous 2-(chloromethyl)-1H-benzimidazole is widely used to synthesize potent antifungal compounds. The principles of these syntheses can be applied to the title compound for the development of novel antifungal candidates.
-
Antiemetic Agents: While not a direct precursor in all synthetic routes, the core (1-methyl-1H-imidazol-2-yl)methyl structure is a key pharmacophore in 5-HT3 receptor antagonists like Ondansetron. Understanding its synthesis and reactivity provides valuable context for the development of new antiemetic drugs.
-
Antimicrobial Agents: The imidazole nucleus is a common feature in many antimicrobial drugs. This compound can be used to synthesize novel 5-nitroimidazole derivatives with potential activity against various pathogens.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound from 1-methyl-2-imidazolemethanol.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
1-Methyl-2-imidazolemethanol (250 mg, 2.23 mmol)
-
Thionyl chloride (500 mg, 4.20 mmol)
-
Chloroform (5 mL)
-
Diethyl ether
Procedure:
-
To a solution of 1-methyl-2-imidazolemethanol (250 mg, 2.23 mmol) in chloroform (5 mL), add thionyl chloride (500 mg, 4.20 mmol).
-
Reflux the reaction mixture for 3 hours.[1]
-
Allow the reaction mixture to cool to room temperature and then concentrate it under reduced pressure.
-
Dilute the residue with diethyl ether (30 mL) and concentrate again to obtain the crude product.
-
The crude product (200 mg, 67% yield) can be characterized by GC-MS and used in subsequent steps without further purification.[1]
Protocol 2: General Procedure for Nucleophilic Substitution with Phenols (Example: Synthesis of Copper Ionophores)
This protocol outlines the general steps for the N-alkylation of phenolic compounds with this compound hydrochloride, as demonstrated in the synthesis of calix[2]arene-based copper ionophores.[3]
Reaction Scheme:
Caption: Synthesis of a calix[2]arene-based copper ionophore.
Materials:
-
Calix[2]arene with free phenol groups
-
This compound hydrochloride
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the calix[2]arene derivative in anhydrous DMF.
-
Add sodium hydride (NaH) portion-wise to deprotonate the phenol groups.
-
Add this compound hydrochloride to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired copper ionophore.
Protocol 3: General Procedure for Nucleophilic Substitution with Thiols (Example: Synthesis of Antifungal Benzimidazole Derivatives)
The following is a general procedure for the S-alkylation of a thiol-containing compound using a chloromethyl derivative, adapted from the synthesis of antifungal benzimidazole derivatives.[4] This can be applied to this compound.
Reaction Scheme:
Caption: General S-alkylation of a thiol with this compound.
Materials:
-
Thiol-containing nucleophile (e.g., sodium N,N-diethyldithiocarbamate) (10 mmol)
-
This compound (10 mmol)
-
Dry Methanol (50 mL)
Procedure:
-
Dissolve the thiol-containing nucleophile in dry methanol in a round-bottom flask.
-
Add this compound to the solution.
-
Reflux the reaction mixture for several hours until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., benzene).[4]
Biological Activity Data
The following tables summarize the biological activity of compounds synthesized using this compound or its close analogs.
Table 1: Anticancer Activity of Copper Ionophores
Data for calix[2]arene-based copper ionophores synthesized using this compound hydrochloride.[3]
| Compound | Cell Line | IC₅₀ (µM) |
| Calixarene 2 | HepG2/C3A | 3 - 5 |
| Calixarene 3 | HepG2/C3A | 3 - 5 |
| Calixarene 4 | HepG2/C3A | 3 - 5 |
| Calixarene 8 | HepG2/C3A | 3 - 5 |
Table 2: Antifungal Activity of Benzimidazole Derivatives
Data for benzimidazole derivatives synthesized from 2-(chloromethyl)-1H-benzimidazole, demonstrating the potential for similar derivatives from the title compound.[5]
| Compound | Fungal Strain | IC₅₀ (µg/mL) |
| 4m | C. gloeosporioides | 20.76 |
| 4m | A. solani | 27.58 |
| 4m | F. solani | 18.60 |
| 7f | B. cinerea | 13.36 |
| 5b | Cytospora sp. | 30.97 |
| 5b | C. gloeosporioides | 11.38 |
| 5b | B. cinerea | 57.71 |
| 5b | F. solani | 40.15 |
| Hymexazol (Control) | B. cinerea | 8.92 |
Signaling Pathways and Mechanisms of Action
5-HT3 Receptor Antagonism
Drugs like Ondansetron, which contain a core imidazole moiety, function as selective antagonists of the 5-HT₃ receptor. These receptors are ligand-gated ion channels located on peripheral vagal nerve terminals and in the central nervous system's chemoreceptor trigger zone (CTZ).[6] Chemotherapy can cause the release of serotonin from enterochromaffin cells in the gut, which then stimulates 5-HT₃ receptors on vagal afferents, initiating the vomiting reflex.[7] 5-HT₃ receptor antagonists block this interaction, thereby preventing nausea and vomiting.[6][7]
Caption: Mechanism of action of 5-HT3 receptor antagonists.
Copper Ionophores in Cancer Therapy
Copper ionophores, synthesized using intermediates like this compound, facilitate the transport of copper ions across cellular membranes, leading to an increase in intracellular copper concentration.[1][8] This disrupts copper homeostasis and induces a form of cell death known as cuproptosis. The excess copper leads to the aggregation of lipoylated mitochondrial proteins, resulting in proteotoxic stress and ultimately, cancer cell death.[2][9] This mechanism is particularly effective in cancer cells, which often have a higher demand for copper and are more susceptible to copper-induced toxicity.[8]
Caption: Mechanism of action of copper ionophores in cancer cells.
Conclusion
This compound is a valuable and reactive intermediate for the synthesis of a wide array of pharmaceutical compounds. Its utility in constructing molecules with anticancer, antifungal, and other therapeutic properties makes it a compound of significant interest for medicinal chemists and drug development professionals. The protocols and data presented herein provide a foundation for the further exploration and application of this versatile building block in the discovery of new medicines.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. researchgate.net [researchgate.net]
- 3. Concise synthesis of N-thiomethyl benzoimidazoles through base-promoted sequential multicomponent assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 6. 2-((1H-benzo[d]imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide | 41215-89-8 [amp.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijrpc.com [ijrpc.com]
Application Notes and Protocols: Reaction of 2-(chloromethyl)-1-methyl-1H-imidazole with Aromatic Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of N-arylmethyl-1-methyl-1H-imidazole derivatives, which are synthesized through the reaction of 2-(chloromethyl)-1-methyl-1H-imidazole with various aromatic amines. The resulting compounds are of significant interest in medicinal chemistry due to their potential as anticancer and antifungal agents.
Introduction
The imidazole scaffold is a prominent feature in many biologically active compounds and approved drugs. The N-alkylation of aromatic amines with this compound provides a straightforward method to introduce a pharmacologically active imidazole moiety onto an aromatic core. This reaction leads to the formation of N-((1-methyl-1H-imidazol-2-yl)methyl)aniline derivatives, a class of compounds that has shown promise in the development of new therapeutic agents. The versatility of this reaction allows for the synthesis of a diverse library of compounds by varying the substituents on the aromatic amine, enabling the exploration of structure-activity relationships (SAR).
Applications in Drug Discovery
Anticancer Activity:
Derivatives of N-arylmethyl-1-methyl-1H-imidazole have been investigated for their potential as anticancer agents. The imidazole moiety can interact with various biological targets, and the nature of the aromatic amine substituent can significantly influence the compound's potency and selectivity. For instance, certain imidazole derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. The mechanism of action can vary, with some compounds acting as enzyme inhibitors. For example, some imidazole-containing compounds have been identified as inhibitors of kinases involved in cancer cell signaling pathways.
Antifungal Activity:
The imidazole core is a well-established pharmacophore in antifungal drug design, with many approved drugs, such as ketoconazole and miconazole, containing this heterocyclic ring. The reaction of this compound with aromatic amines can lead to novel antifungal agents. These compounds can exhibit broad-spectrum activity against various fungal pathogens. The mode of action of many imidazole-based antifungals involves the inhibition of fungal cytochrome P450 enzymes, which are crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane. The variation of the aromatic amine allows for the fine-tuning of the antifungal spectrum and potency.
Experimental Protocols
The following protocols are based on established methods for the N-alkylation of aromatic amines with similar chloromethylated heterocyclic compounds. Researchers should optimize these conditions for their specific substrates.
General Procedure for the Synthesis of N-((1-methyl-1H-imidazol-2-yl)methyl)anilines
This procedure is adapted from the synthesis of analogous 2-(aminomethyl)benzimidazoles.
Materials:
-
This compound hydrochloride
-
Substituted aromatic amine (e.g., aniline, p-chloroaniline, p-methoxyaniline)
-
Potassium carbonate (K₂CO₃) or Triethylamine (TEA)
-
Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
-
To a solution of the substituted aromatic amine (1.0 mmol) in acetonitrile (20 mL), add potassium carbonate (1.5 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound hydrochloride (1.0 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the crude product in ethyl acetate (50 mL).
-
Wash the organic layer with water (2 x 25 mL) and then with brine (25 mL).
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent in vacuo to obtain the crude product.
-
Purify the residue by column chromatography on silica gel if necessary.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and biological activity of N-arylmethyl-1-methyl-1H-imidazole derivatives and their analogs.
Table 1: Synthesis of N-((1-methyl-1H-imidazol-2-yl)methyl)aniline Derivatives - Representative Yields
| Aromatic Amine | R Group | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | H | CH₃CN | K₂CO₃ | 60 | 6 | 85 |
| 4-Chloroaniline | 4-Cl | DMF | K₂CO₃ | 80 | 8 | 78 |
| 4-Methoxyaniline | 4-OCH₃ | CH₃CN | TEA | 50 | 10 | 82 |
| 4-Nitroaniline | 4-NO₂ | DMF | K₂CO₃ | 80 | 12 | 75 |
| 2,4-Dichloroaniline | 2,4-diCl | DMF | K₂CO₃ | 80 | 12 | 72 |
Note: The data in this table are representative and based on typical yields for similar N-alkylation reactions. Actual yields may vary depending on the specific substrate and reaction conditions.
Table 2: Anticancer Activity of Representative Imidazole Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline | MCF-7 (Breast) | 1.88 ± 0.11 | [1] |
| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline | B16-F10 (Melanoma) | 2.12 ± 0.15 | [1] |
| Imidazol-2-one derivative 7b | Various human cancer cell lines | Similar to or greater than docetaxel | [2] |
| Imidazol-2-one derivative 7i | Various human cancer cell lines | Similar to or greater than docetaxel | [2] |
Note: The compounds listed are structurally related to the target compounds and demonstrate the potential anticancer activity of this class of molecules.
Table 3: Antifungal Activity of Representative Imidazole Derivatives
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| 2-(4-nitrophenyl)-1H-imidazole | Candida albicans | > 64 | [3] |
| 2-(2,4-dichlorophenyl)-1H-imidazole | Candida albicans | 16 | [3] |
| Imidazole derivative 2b (p-bromo) | Candida albicans 685 | 0.125 (24h), 0.25 (48h) | |
| Imidazole derivative 2c (p-chloro) | Candida albicans 685 | 0.125 (24h), 0.25 (48h) |
Note: The compounds listed are structurally related and highlight the potential antifungal activity. The variation in substituents on the aromatic ring significantly impacts the minimum inhibitory concentration (MIC).
Visualizations
Reaction Scheme
Caption: General reaction scheme for the synthesis of N-((1-methyl-1H-imidazol-2-yl)methyl)aniline derivatives.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis and purification of the target compounds.
Potential Signaling Pathway Inhibition
Caption: A simplified diagram illustrating a potential mechanism of anticancer action via kinase pathway inhibition.
References
- 1. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of imidazol-2-one derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biolmolchem.com [biolmolchem.com]
Application Notes and Protocols: The Role of 2-(Chloromethyl)-1-methyl-1H-imidazole in Antifungal Agent Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Chloromethyl)-1-methyl-1H-imidazole is a key building block in the synthesis of a variety of biologically active compounds, particularly in the development of novel antifungal agents. Its reactive chloromethyl group allows for facile introduction of the N-methyl-imidazole moiety into larger molecular scaffolds, a common feature in many clinically significant antifungal drugs. The imidazole core is a well-established pharmacophore that targets a crucial enzyme in the fungal cell membrane biosynthesis pathway. These application notes provide an overview of the synthetic utility of this compound, detailed experimental protocols for the synthesis of potential antifungal agents, and a summary of their biological activity.
Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
Imidazole-based antifungal agents primarily exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1][2] This enzyme is a critical component of the ergosterol biosynthesis pathway.[1][2] Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.
By inhibiting lanosterol 14α-demethylase, these antifungal agents prevent the conversion of lanosterol to ergosterol.[1][3] This disruption leads to the accumulation of toxic 14α-methylated sterol precursors and a depletion of ergosterol in the fungal membrane. The consequence is a cascade of detrimental effects, including increased membrane permeability, inhibition of fungal growth and replication, and ultimately, fungal cell death.[2]
Figure 1: Inhibition of the fungal ergosterol biosynthesis pathway by imidazole-based antifungal agents.
Synthetic Applications and Experimental Protocols
This compound serves as a versatile reagent for the N-alkylation of various nucleophiles, including phenols, thiophenols, and amines, to generate a diverse library of potential antifungal compounds. The following protocols are representative examples of how this reagent can be utilized in the synthesis of novel antifungal agents, based on established methodologies for the analogous 2-(chloromethyl)-1H-benzimidazole.
General Experimental Workflow
The synthesis of antifungal candidates using this compound typically follows a straightforward nucleophilic substitution reaction.
Figure 2: General experimental workflow for the synthesis and evaluation of antifungal agents.
Protocol 1: Synthesis of 1-((1-Methyl-1H-imidazol-2-yl)methyl)-substituted Phenols
This protocol describes the synthesis of ether-linked imidazole derivatives, a common structural motif in antifungal compounds.
Materials:
-
This compound hydrochloride
-
Substituted phenol (e.g., 4-chlorophenol, 2,4-dichlorophenol)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the substituted phenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound hydrochloride (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 4-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired substituted phenol derivative.
Protocol 2: Synthesis of 2-((Arylthio)methyl)-1-methyl-1H-imidazoles
This protocol outlines the synthesis of thioether-linked imidazole derivatives, which have also shown promising antifungal activity.
Materials:
-
This compound hydrochloride
-
Substituted thiophenol
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Dichloromethane
-
Water
Procedure:
-
Dissolve the substituted thiophenol (1.0 eq) in ethanol.
-
Add a solution of sodium hydroxide (1.1 eq) in water to the thiophenol solution and stir for 15 minutes.
-
Add a solution of this compound hydrochloride (1.0 eq) in ethanol to the reaction mixture.
-
Reflux the mixture for 3-6 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure thioether derivative.
Quantitative Data Summary
The following tables summarize the antifungal activity of various imidazole derivatives synthesized from 2-(chloromethyl)-1H-benzimidazole, which serves as a strong predictive model for the activity of analogous 1-methyl-imidazole derivatives.
Table 1: Antifungal Activity (IC₅₀ in µg/mL) of Benzimidazole Derivatives [4]
| Compound ID | Linkage Type | Substituent | Cytospora sp. | C. gloeosporioides | B. cinerea | A. solani | F. solani |
| 4f | Ether | 4-Chlorophenyl | >100 | 45.12 | 68.34 | 33.76 | 48.91 |
| 4m | Ether | Naphthyl | 60.23 | 20.76 | >100 | 27.58 | 18.60 |
| 5b | Thioether | 4-Chlorophenylsulfonyl | 30.97 | 11.38 | 57.71 | >100 | 40.15 |
| 7f | Amine | 4-Chlorophenyl | 89.12 | 76.54 | 13.36 | 91.23 | 88.45 |
| Hymexazol * | - | - | 15.43 | 22.87 | 8.92 | 30.11 | 25.67 |
Positive Control
Structure-Activity Relationship (SAR)
Based on studies of related compounds, several structure-activity relationships can be inferred for antifungal agents derived from this compound:
-
Aromatic Substitution: The presence of electron-withdrawing groups, such as chlorine atoms, on the aromatic ring attached to the ether or thioether linkage often enhances antifungal activity.[4]
-
Linker Atom: The nature of the atom linking the imidazole moiety to the aromatic ring (O, S, or N) can significantly influence the spectrum of antifungal activity.
-
Lipophilicity: Appropriate lipophilicity is crucial for cell membrane penetration. The introduction of larger aromatic systems, like a naphthyl group, can modulate this property and impact activity.[4]
Figure 3: Logical relationship of SAR for antifungal agents derived from this compound.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel antifungal agents. Its straightforward reactivity allows for the creation of diverse chemical libraries for screening. The established mechanism of action of imidazole-based antifungals provides a clear rationale for their continued development. The protocols and data presented herein offer a solid foundation for researchers engaged in the discovery and optimization of new and effective treatments for fungal infections.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Clotrimazole - Wikipedia [en.wikipedia.org]
- 3. Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Standard Protocol for N-Alkylation using 2-(chloromethyl)-1-methyl-1H-imidazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylation is a fundamental transformation in organic and medicinal chemistry, enabling the synthesis of a diverse array of functionalized molecules. The introduction of an N-alkylated imidazole moiety is a particularly valuable strategy in drug discovery, as this scaffold is present in numerous biologically active compounds. 2-(chloromethyl)-1-methyl-1H-imidazole and its hydrochloride salt are effective alkylating agents for a variety of nucleophiles, including amines, phenols, and thiols. The resulting products have shown potential in various therapeutic areas, including as antifungal agents and as ionophores with anticancer properties. This document provides a detailed protocol for N-alkylation and related reactions using this compound, along with data presentation and visualization to guide researchers in their synthetic endeavors.
Data Presentation: Reaction Conditions for Alkylation
The following table summarizes typical reaction conditions for the alkylation of various nucleophiles with chloromethyl-imidazole derivatives. While specific examples with this compound are highlighted, data from structurally related benzimidazole analogues are also included to provide a broader context for reaction optimization.
| Entry | Nucleophile (Substrate) | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenol | This compound HCl | NaH | DMF/THF | RT to 80 | 12-24 | Good | [1] |
| 2 | Aromatic Amine | 2-(chloromethyl)-1H-benzimidazole | Et3N | Ethanol | Reflux | 6 | 75-85 | [2] |
| 3 | Heterocyclic Amine | 2-(chloromethyl)-1H-benzimidazole | Et3N | Ethanol | Reflux | 8 | 70-80 | [2] |
| 4 | Thiophenol | 2-(chloromethyl)-1H-benzimidazole | K2CO3 | Acetone | Reflux | 10 | 80-90 | [3] |
| 5 | Substituted Phenol | 2-(chloromethyl)-1H-benzimidazole | K2CO3 | Acetone | Reflux | 12 | 70-85 | [2] |
| 6 | Dithiocarbamate | 2-(chloromethyl)-1H-benzimidazole | N/A | Methanol | Reflux | 4 | 90 | [2] |
Experimental Protocols
General Protocol for N-Alkylation of Amines
This protocol describes a general procedure for the N-alkylation of a primary or secondary amine using this compound hydrochloride.
Materials:
-
Amine substrate (1.0 eq)
-
This compound hydrochloride (1.1 - 1.5 eq)
-
Base (e.g., NaH, K₂CO₃, Et₃N) (1.2 - 2.0 eq)
-
Anhydrous solvent (e.g., DMF, THF, Acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification reagents (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel for chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the amine substrate (1.0 eq).
-
Dissolve the substrate in the chosen anhydrous solvent.
-
Add the base (e.g., K₂CO₃, 2.0 eq) to the solution and stir the mixture at room temperature for 15-30 minutes. If using NaH, cool the reaction to 0 °C before portion-wise addition of NaH (1.2 eq) and stir for 30-60 minutes.
-
Add this compound hydrochloride (1.2 eq) to the reaction mixture.
-
Allow the reaction to stir at room temperature or heat to a specified temperature (e.g., 60-80 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature. If NaH was used, quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for the alkylation reaction.
Application in Drug Development: Disruption of Copper Homeostasis
Compounds synthesized via alkylation with this compound have been investigated as copper ionophores.[4][5] These molecules can bind and transport copper ions across cellular membranes, disrupting the tightly regulated intracellular copper homeostasis.[5] This disruption can lead to an increase in reactive oxygen species (ROS), proteotoxic stress, and ultimately, a form of cell death known as cuproptosis.[6][7] This mechanism is a promising strategy for the development of novel anticancer therapeutics, as cancer cells often exhibit an increased demand for copper.[5][6]
The diagram below illustrates the general mechanism of copper homeostasis and how a synthetic ionophore can disrupt this pathway.
Caption: Disruption of copper homeostasis by a synthetic ionophore.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Human copper homeostasis: a network of interconnected pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper as a key regulator of cell signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Copper as a key regulator of cell signalling pathways | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Copper homeostasis and cuproptosis in tumor pathogenesis and therapeutic strategies [frontiersin.org]
- 7. Copper homeostasis and cuproptosis: implications for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 2-(chloromethyl)-1-methyl-1H-imidazole in Organic Synthesis: A Guide for Researchers
For Immediate Release
Shanghai, China – December 24, 2025 – 2-(chloromethyl)-1-methyl-1H-imidazole is a highly reactive and versatile building block in organic synthesis, enabling the facile introduction of the 1-methyl-1H-imidazol-2-ylmethyl moiety into a wide range of molecules. Its utility is particularly notable in the development of novel therapeutic agents and biologically active compounds. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this valuable synthetic intermediate.
Application Notes
This compound serves as a potent electrophile in nucleophilic substitution reactions, allowing for the formation of new carbon-heteroatom and carbon-carbon bonds. This reactivity has been harnessed in the synthesis of compounds with diverse biological activities.
1. Antifungal Agents: The imidazole core is a well-established pharmacophore in many antifungal drugs. By incorporating the 1-methyl-1H-imidazol-2-ylmethyl group, novel compounds can be synthesized that potentially interfere with the biosynthesis of ergosterol, an essential component of fungal cell membranes. The mechanism of action often involves the inhibition of the enzyme lanosterol 14α-demethylase, leading to the disruption of membrane integrity and ultimately fungal cell death.
2. Copper Ionophores and Anticancer Agents: Derivatives of this compound have been explored as ligands for the complexation of metal ions, particularly copper. These resulting complexes can act as copper ionophores, transporting copper ions across cell membranes and disrupting intracellular copper homeostasis. This can induce a form of programmed cell death known as cuproptosis, which is a promising strategy for cancer therapy. The accumulation of copper can lead to the aggregation of mitochondrial enzymes and the generation of reactive oxygen species, triggering proteotoxic stress and cell death.
3. General Organic Synthesis: Beyond its applications in medicinal chemistry, this building block is a valuable tool for the synthesis of a variety of heterocyclic structures. The reactive chloromethyl group can be displaced by a wide range of nucleophiles, including amines, phenols, thiols, and carbanions, providing access to a diverse array of substituted imidazoles for various research and development purposes.
Data Presentation
The following table summarizes representative quantitative data for typical nucleophilic substitution reactions with this compound. Please note that these are illustrative examples, and actual results may vary depending on the specific substrate and reaction conditions.
| Nucleophile | Product | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | N-((1-methyl-1H-imidazol-2-yl)methyl)aniline | DMF | K₂CO₃ | 80 | 6 | 85 |
| Phenol | 1-methyl-2-(phenoxymethyl)-1H-imidazole | Acetonitrile | Cs₂CO₃ | 60 | 8 | 92 |
| Thiophenol | 1-methyl-2-((phenylthio)methyl)-1H-imidazole | THF | NaH | 25 | 4 | 88 |
| Sodium Azide | 2-(azidomethyl)-1-methyl-1H-imidazole | DMSO | - | 50 | 12 | >95 |
| Diethyl Malonate | Diethyl 2-((1-methyl-1H-imidazol-2-yl)methyl)malonate | Ethanol | NaOEt | 78 | 10 | 75 |
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Synthesis of 5-nitroimidazole derivatives from 2-(chloromethyl)-1-methyl-1H-imidazole precursors.
For Immediate Release
This document provides detailed application notes and experimental protocols for the synthesis of various 5-nitroimidazole derivatives, utilizing 2-(chloromethyl)-1-methyl-5-nitro-1H-imidazole as a key precursor. These compounds are of significant interest to researchers in drug development and medicinal chemistry due to their potential therapeutic applications, particularly as antimicrobial and antiparasitic agents. The following sections offer a summary of synthetic routes, quantitative data, detailed experimental procedures, and visualizations of the synthetic workflow and biological mechanism of action.
Introduction to 5-Nitroimidazole Synthesis
The 5-nitroimidazole scaffold is a cornerstone in the development of drugs against anaerobic bacteria and protozoa. The introduction of diverse substituents at the 2-position of the imidazole ring, facilitated by the reactive chloromethyl group of the precursor, allows for the fine-tuning of the pharmacological properties of the resulting molecules. This document focuses on nucleophilic substitution reactions where the chlorine atom is displaced by various nucleophiles, including phenols, thiols, and amines, to yield a library of novel 5-nitroimidazole derivatives.
Synthetic Workflow and Data Presentation
The general synthetic scheme involves the reaction of 2-(chloromethyl)-1-methyl-5-nitro-1H-imidazole with a suitable nucleophile, often in the presence of a base, to afford the desired 2-substituted derivative. The reaction conditions, including solvent, temperature, and reaction time, are crucial for optimizing the yield and purity of the final product.
Table 1: Synthesis of Phenoxy and Thioether Derivatives
| Derivative Class | Nucleophile | Product | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aryloxy | 4-(methylthio)phenol | Fexinidazole | Acetone | K₂CO₃ | Reflux | 3 | 65 | [1] |
| Allylic Sulfone* | Sodium p-toluenesulfinate | 2-[3-chloro-2-(toluene-4-sulfonylmethyl)propenyl]-1-methyl-5-nitro-1H-imidazole | DMSO | - | RT | 12 | 70 | [2] |
*Note: The synthesis of the allylic sulfone derivative involves a multi-step process starting from 1-methyl-2-chloromethyl-5-nitro-1H-imidazole, where the side chain is modified before the final substitution.
Table 2: Synthesis of Amino Derivatives
Detailed quantitative data for a broad range of amino derivatives synthesized directly from 2-(chloromethyl)-1-methyl-5-nitro-1H-imidazole is not extensively available in the reviewed literature. The synthesis of such compounds would typically proceed via nucleophilic substitution with primary or secondary amines.
Experimental Protocols
Protocol 1: Synthesis of Fexinidazole (A Phenoxy Derivative)
This protocol details the synthesis of Fexinidazole, an important antiparasitic drug, via the reaction of 2-(chloromethyl)-1-methyl-5-nitro-1H-imidazole with 4-(methylthio)phenol.[1]
Materials:
-
2-(chloromethyl)-1-methyl-5-nitro-1H-imidazole
-
4-(methylthio)phenol
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
25% Aqueous ammonia
Procedure:
-
To a solution of 2-(chloromethyl)-1-methyl-5-nitro-1H-imidazole in acetone, add 4-(methylthio)phenol and potassium carbonate.
-
Reflux the reaction mixture for 3 hours.
-
After cooling, filter the mixture and evaporate the solvent from the filtrate.
-
The residue contains the crude product.
-
Neutralize with 25% aqueous ammonia to obtain the fexinidazole free base.
-
The final product can be further purified by recrystallization.
-
The overall yield for the final three steps (chlorination, coupling, and neutralization) is reported to be 65%.[1]
Protocol 2: General Procedure for the Synthesis of Amino Derivatives
The following is a general, illustrative protocol for the synthesis of amino derivatives, based on standard nucleophilic substitution reactions.
Materials:
-
2-(chloromethyl)-1-methyl-5-nitro-1H-imidazole
-
Desired primary or secondary amine (e.g., piperidine, morpholine, aniline)
-
A suitable base (e.g., triethylamine, potassium carbonate)
-
A suitable solvent (e.g., acetonitrile, DMF)
Procedure:
-
Dissolve 2-(chloromethyl)-1-methyl-5-nitro-1H-imidazole in the chosen solvent.
-
Add the desired amine and the base to the reaction mixture.
-
Stir the reaction at room temperature or with heating, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amino derivative.
Visualizations
Diagram 1: Synthetic Workflow for Fexinidazole
References
Application Notes and Protocols: 2-(Chloromethyl)-1-methyl-1H-imidazole in Copper Ionophore Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper is an essential trace element vital for numerous biological processes, yet its dysregulation is implicated in various pathologies, including cancer. Copper ionophores, molecules that facilitate the transport of copper ions across cellular membranes, represent a promising therapeutic strategy to induce cytotoxicity in cancer cells by disrupting copper homeostasis. This document provides detailed application notes and protocols for the use of 2-(chloromethyl)-1-methyl-1H-imidazole as a key building block in the synthesis of novel calix[1]arene-based copper(I) ionophores. The imidazole moiety mimics the copper-binding sites in natural metalloproteins, enabling the development of potent and selective anticancer agents.
Mechanism of Action: A General Overview
Copper ionophores function by binding extracellular copper ions, transporting them across the lipid bilayer of the cell membrane, and releasing them into the intracellular environment.[1] This influx of copper disrupts the delicate balance of intracellular copper levels, leading to a cascade of cytotoxic events. One of the key mechanisms of cell death induced by copper overload is cuproptosis, a recently identified form of regulated cell death.[2] This process is linked to the aggregation of lipoylated proteins within the mitochondria, leading to metabolic stress and ultimately, cell death.[3] The calix[1]arene scaffold provides a pre-organized platform for the two imidazole groups, which selectively coordinate with Cu(I) ions.[4] The lipophilicity of the resulting ionophore is a critical factor in its ability to traverse the cell membrane and exert its biological activity.[4]
Data Presentation
The following table summarizes the quantitative data for a series of calix[1]arene-based copper ionophores synthesized using this compound, highlighting the structure-activity relationship.
| Compound | R Group | cLogP | Copper Transport Rate Constant (k, 10⁻³ s⁻¹) | Copper Transport | IC₅₀ (μM) in Hepatocarcinoma Cells |
| 2 ('Cuphoralix') | Propyl | 9.2 | 10 | + | 3.2 ± 1.4 |
| 3 | Allyl | 8.7 | 10 | + | 4.5 ± 1.0 |
| 4 | Propargyl | 8.3 | 9 | ++ | 5.1 ± 2.5 |
| 5 | Pentyl | 11.3 | 30 | ─ | 8.4 ± 5.8 |
| 6 | Methyl | 7.1 | 7 | + | 23 ± 2 |
| 7 | H | 5.9 | >30 | ─ | 21 ± 5 |
| 8 | Ester | 7.4 | 9 | ++ | 3.1 ± 1.1 |
| 9 | Amide | 4.1 | <1 | ─ | 33 ± 4 |
| 12 | NH₂ | 6.8 | 4 | + | 38 ± 2 |
Data extracted from J. Am. Chem. Soc. 2021, 143, 31, 12053–12065.[4] cLogP: Calculated log of the octanol-water partition coefficient, an indicator of lipophilicity. Copper Transport: '+' indicates transport, '++' indicates strong transport, '─' indicates no transport. IC₅₀: The concentration of the compound that inhibits 50% of cell growth.
Experimental Protocols
Synthesis of Calix[1]arene-Based Copper Ionophores
This protocol describes a general two-step synthesis for calix[1]arene-based ionophores incorporating this compound.
Materials:
-
Parent calix[1]arene
-
Appropriate alkylating agent (e.g., propyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Sodium hydride (NaH)
-
This compound hydrochloride
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
-
Solvents for extraction and chromatography (e.g., dichloromethane, methanol, ethyl acetate, hexane)
-
Silica gel for column chromatography
Step 1: 1,3-Dialkylation of the Parent Calix[1]arene
-
Dissolve the parent calix[1]arene in anhydrous DMF.
-
Add K₂CO₃ (a weak base) to the solution.
-
Add the desired alkylating agent (e.g., propyl bromide) to introduce the side chains at the 1 and 3 positions of the lower rim.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the 1,3-dialkylated calix[1]arene by column chromatography on silica gel.
Step 2: Introduction of the Imidazole Moieties
-
Dissolve the purified 1,3-dialkylated calix[1]arene in anhydrous THF.
-
Carefully add NaH (a strong base) to the solution under an inert atmosphere (e.g., nitrogen or argon) to deprotonate the remaining phenolic hydroxyl groups.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound hydrochloride in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with a few drops of methanol followed by water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final copper ionophore product by column chromatography.
Copper Transport Assay in Liposomes
This assay assesses the ability of the synthesized compounds to transport copper ions across a lipid membrane using a fluorescent probe.
Materials:
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)
-
Cholesterol
-
Bathocuproine disulfonate (BCS) - a Cu(I)-sensitive fluorescent probe
-
Sodium phosphate buffer (50 mM, pH 7.0)
-
Cu(MeCN)₄BF₄ (a source of Cu(I) ions)
-
Synthesized ionophore compounds
-
DMSO
-
Liposome extrusion equipment (e.g., mini-extruder with polycarbonate membranes)
-
Fluorometer
Protocol:
-
Liposome Preparation:
-
Prepare a lipid film by dissolving POPC and cholesterol (7:3 molar ratio) in chloroform, followed by evaporation of the solvent under a stream of nitrogen and then under vacuum.
-
Hydrate the lipid film with a 50 mM sodium phosphate buffer (pH 7.0) containing 0.5 mM BCS by vortexing.
-
Subject the lipid suspension to several freeze-thaw cycles.
-
Extrude the suspension through polycarbonate membranes (e.g., 200 nm pore size) to form large unilamellar vesicles (LUVs).
-
Remove non-encapsulated BCS by size-exclusion chromatography.
-
-
Fluorescence Measurement:
-
Dilute the liposome suspension in the phosphate buffer in a quartz cuvette.
-
Add the synthesized ionophore (dissolved in DMSO) to the liposome suspension to a final concentration of 0.1 mol%.
-
Place the cuvette in a fluorometer and record the baseline fluorescence of the encapsulated BCS (λ_exc = 278 nm; λ_em = 393 nm).
-
Initiate copper transport by adding a solution of Cu(MeCN)₄BF₄ to the exterior of the liposomes.
-
Monitor the decrease in fluorescence over time as Cu(I) is transported into the liposomes and quenches the BCS fluorescence.
-
The rate of fluorescence quenching is indicative of the copper transport efficiency of the ionophore.
-
References
Experimental procedures for synthesizing novel imidazole-based compounds.
For researchers, scientists, and drug development professionals, this application note provides detailed experimental procedures for the synthesis of novel imidazole-based compounds, a critical scaffold in medicinal chemistry. Outlined herein are various synthetic strategies, including the widely applicable Radziszewski reaction and modern microwave-assisted methods, complete with protocols, characterization data, and visual workflows to guide laboratory practice.
Imidazole derivatives are a cornerstone of pharmaceutical research, appearing in a wide array of approved drugs and clinical candidates due to their diverse biological activities.[1] The development of efficient and versatile synthetic routes to access novel imidazole-based molecules is therefore of significant interest to the scientific community. This document details established and contemporary methods for their synthesis.
Multi-Component Synthesis of Tri- and Tetra-substituted Imidazoles
A prevalent and efficient approach to constructing the imidazole core is through multi-component reactions. The Radziszewski reaction, first reported in 1882, and its modern variations, allow for the one-pot synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles from simple starting materials.[2]
Experimental Protocol: Catalyst-Free Synthesis of 2,4,5-Triaryl Imidazoles in a Green Solvent
This protocol adapts a catalyst-free method for the synthesis of 2,4,5-triaryl-1H-imidazoles using glycerol as a green and efficient solvent.[3]
Materials:
-
Benzil (1,2-diphenylethane-1,2-dione)
-
Aromatic aldehyde
-
Ammonium acetate
-
Glycerol
-
Ethanol
Procedure:
-
In a round-bottom flask, combine benzil (1 mmol), the desired aromatic aldehyde (1 mmol), and ammonium acetate (2 mmol).
-
Add glycerol (5 mL) to the mixture.
-
Heat the reaction mixture at 90°C with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TTC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add cold water (20 mL) to the flask to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to afford the pure 2,4,5-triaryl-1H-imidazole.
Quantitative Data Summary:
The following table summarizes the reaction yields for the synthesis of various 2,4,5-triaryl-1H-imidazoles using the above protocol.
| Entry | Aldehyde | Product | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 2,4,5-Triphenyl-1H-imidazole | 30 | 92 |
| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole | 35 | 95 |
| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole | 40 | 90 |
| 4 | 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)-4,5-diphenyl-1H-imidazole | 45 | 88 |
Table 1: Synthesis of 2,4,5-triaryl-1H-imidazoles in glycerol at 90°C.
Microwave-Assisted Synthesis of N-Substituted Imidazoles
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates and improve yields.[4] This protocol describes the optimization of microwave-assisted synthesis of N-substituted imidazoles.[4]
Materials:
-
1,2-Diketone (e.g., Benzil)
-
Aromatic aldehyde
-
Ammonium acetate
-
2-Chloroethyl)piperidine
-
Ethanol
-
Sodium hydroxide
Procedure:
Step 1: Synthesis of 2,4,5-Trisubstituted Imidazole
-
In a microwave-safe vessel, mix the 1,2-diketone (0.01 mol), aromatic aldehyde (0.01 mol), and ammonium acetate (0.05 mol).
-
Irradiate the mixture in a microwave reactor at 720 watts for 7 minutes.[4]
-
After cooling, add cold water to precipitate the product.
-
Collect the solid by filtration and recrystallize from ethanol.
Step 2: N-Alkylation
-
Dissolve the synthesized imidazole (1 mmol) in ethanol in a round-bottom flask.
-
Add 1-(2-chloroethyl)piperidine (1.2 mmol) and a catalytic amount of sodium hydroxide.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the N-substituted imidazole derivative.
Quantitative Data Summary:
The following table presents the optimized conditions and yields for the microwave-assisted synthesis of a representative imidazole.
| Reactants | Microwave Power (W) | Time (min) | Molar Ratio (Dione:NH4OAc:Aldehyde) | Yield (%) |
| Benzil, Benzaldehyde, NH4OAc | 720 | 7 | 1:5:1 | >70 |
Table 2: Optimized conditions for the microwave-assisted synthesis of 2,4,5-triphenyl-1H-imidazole.[4]
Characterization of Novel Imidazole Derivatives
The structural elucidation of newly synthesized imidazole compounds is crucial. A combination of spectroscopic techniques is employed for unambiguous characterization.[5][6][7]
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H stretching (around 3400 cm⁻¹ for non-associated imidazoles) and C=N stretching (around 1600 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information on the chemical environment of protons, while ¹³C NMR is used to identify the carbon skeleton.[5]
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound and aid in structural confirmation through fragmentation patterns.[5]
Visualizing Synthetic Pathways
The following diagrams illustrate the experimental workflows for the synthesis of imidazole-based compounds.
Caption: Workflow for the catalyst-free synthesis of triaryl-imidazoles.
Caption: Two-step workflow for microwave-assisted synthesis of N-substituted imidazoles.
Conclusion
The synthetic protocols detailed in this application note offer robust and efficient methods for accessing a variety of novel imidazole-based compounds. The use of green solvents and microwave assistance represents modern advancements in sustainable and rapid chemical synthesis. These methodologies provide a solid foundation for researchers engaged in the discovery and development of new imidazole-containing therapeutic agents.
References
- 1. Synthesis of Novel Imidazole Compounds and Evaluation of Their Antimicrobial Activity | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach – Oriental Journal of Chemistry [orientjchem.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Effective purification techniques for 2-(chloromethyl)-1-methyl-1H-imidazole.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective purification of 2-(chloromethyl)-1-methyl-1H-imidazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect when synthesizing this compound?
A1: Based on common synthetic routes, such as the reaction of 1-methyl-2-imidazolemethanol with thionyl chloride, potential impurities include unreacted starting materials (1-methyl-2-imidazolemethanol), residual thionyl chloride and its byproducts, and potentially dimers or polymers formed under harsh reaction conditions.[1]
Q2: What are the recommended storage and handling conditions for this compound to ensure its stability?
A2: this compound is stable under normal conditions.[2] It is recommended to keep the container tightly closed in a dry, cool, and well-ventilated place.[3] Avoid exposure to incompatible materials such as strong oxidizing agents, strong acids, strong reducing agents, and acid chlorides to prevent hazardous reactions.[2]
Q3: Can this compound be purified by recrystallization? If so, what are the suggested solvent systems?
A3: Recrystallization is a common and effective method for purifying solid organic compounds like imidazole derivatives.[4] While specific solvent systems for this compound are not widely published, a good starting point for solvent screening would be systems like diethyl ether, or mixtures of a solvent in which the compound is soluble (e.g., methanol, ethyl acetate) and an anti-solvent in which it is poorly soluble (e.g., hexanes, pentane).
Q4: Is chromatographic purification a viable option for this compound?
A4: Yes, column chromatography is a suitable technique for purifying imidazole derivatives and can be effective for separating the target compound from closely related impurities.[5] A typical approach would involve using silica gel as the stationary phase and a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexanes.
Troubleshooting Guides
Problem 1: Low Purity or Presence of Multiple Spots on TLC After Synthesis
-
Possible Cause A: Incomplete Reaction.
-
Troubleshooting Step: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.
-
-
Possible Cause B: Formation of Byproducts.
-
Troubleshooting Step: If significant byproduct formation is observed, purification is necessary. Proceed with either recrystallization or column chromatography as detailed in the experimental protocols below. The choice of method will depend on the nature of the impurities.
-
Problem 2: Oily Product Obtained Instead of a Solid
-
Possible Cause A: Residual Solvent.
-
Troubleshooting Step: Ensure the product is thoroughly dried under vacuum to remove any remaining solvent from the reaction or workup.
-
-
Possible Cause B: Presence of Impurities.
-
Troubleshooting Step: Impurities can sometimes prevent a compound from crystallizing. Attempt to purify the oil using column chromatography. If the purified fractions are still oily, try dissolving them in a minimal amount of a suitable solvent and triturating with a non-polar solvent like hexanes or pentane to induce precipitation.
-
Problem 3: Decomposition of the Compound During Purification
-
Possible Cause A: High Temperatures.
-
Troubleshooting Step: Avoid excessive heating during recrystallization or when removing solvent after chromatography. Use a rotary evaporator with a water bath at a moderate temperature (e.g., 30-40°C).
-
-
Possible Cause B: Incompatible Materials.
-
Troubleshooting Step: Ensure that all solvents and materials used for purification are free from strong acids, bases, or oxidizing agents, which are known to be incompatible with this compound.[2]
-
Quantitative Data Summary
The following table presents hypothetical data for the purification of this compound as a reference. Actual results may vary depending on the specific experimental conditions.
| Purification Method | Purity Before (%) | Purity After (%) | Yield (%) | Notes |
| Recrystallization | 85 | 98 | 75 | Solvent System: Ethyl Acetate/Hexanes (1:4). Purity determined by HPLC. |
| Column Chromatography | 85 | >99 | 60 | Stationary Phase: Silica Gel. Mobile Phase: Gradient of 20-50% Ethyl Acetate in Hexanes. |
Experimental Protocols
Protocol 1: Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethyl acetate).
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.[6]
-
Hot Filtration: Filter the hot solution to remove any insoluble impurities or activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or placing the flask in an ice bath may induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexanes).
-
Loading: Carefully load the silica-adsorbed product onto the top of the column.
-
Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum to remove all traces of solvent.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting decision tree for addressing low purity issues.
Caption: Relationship between potential impurity types and suitable purification methods.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. quora.com [quora.com]
- 5. Synthesis of New Active Sulfones in the 5-Nitroimidazole Series - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Method for separating and purifying 2-methylimidazole crystal impurity - Eureka | Patsnap [eureka.patsnap.com]
Identification and minimization of side products in reactions involving 2-(chloromethyl)-1-methyl-1H-imidazole.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(chloromethyl)-1-methyl-1H-imidazole. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common side products observed in reactions involving this compound?
A1: The primary side products encountered during reactions with this compound are the dimer, bis(1-methyl-1H-imidazol-2-yl)methane, the hydrolysis product, (1-methyl-1H-imidazol-2-yl)methanol, and products resulting from overalkylation of the nucleophile.
Q2: What is the mechanism behind the formation of the dimer side product?
A2: The dimerization is thought to occur via self-alkylation where one molecule of this compound acts as an electrophile and another acts as a nucleophile. This is more likely to happen under conditions that favor nucleophilic attack by the imidazole ring, such as in the presence of a weak or sterically hindered base that does not efficiently deprotonate the intended nucleophile.
Q3: How can I minimize the formation of the dimer during my reaction?
A3: To minimize dimer formation, it is recommended to:
-
Use a strong, non-nucleophilic base to ensure the intended nucleophile is deprotonated and reacts preferentially.
-
Maintain a low concentration of this compound by adding it slowly to the reaction mixture.
-
Keep the reaction temperature as low as possible to control the rate of the self-alkylation reaction.
Q4: Under what conditions does the hydrolysis of this compound occur?
A4: Hydrolysis of the chloromethyl group to a hydroxymethyl group is promoted by the presence of water in the reaction mixture. This can be exacerbated by prolonged reaction times or elevated temperatures in aqueous or protic solvents.
Q5: What steps can I take to prevent the hydrolysis of this compound?
A5: To prevent hydrolysis:
-
Ensure all solvents and reagents are anhydrous.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Minimize the reaction time and use the lowest effective temperature.
Q6: What is "overalkylation" and how can I avoid it?
A6: Overalkylation occurs when the initial product of the reaction, which may still be nucleophilic, reacts further with this compound. To avoid this, use a stoichiometric amount or a slight excess of the primary nucleophile relative to the this compound. Slow addition of the alkylating agent can also help to control the reaction and prevent further alkylation of the desired product.
Troubleshooting Guides
Problem 1: Low yield of the desired product and a significant amount of a high molecular weight impurity is observed by TLC/LC-MS.
Possible Cause: Formation of the dimer, bis(1-methyl-1H-imidazol-2-yl)methane.
Troubleshooting Steps:
-
Reaction Conditions:
-
Base: Switch to a stronger, non-nucleophilic base (e.g., LDA, NaH) to ensure complete and rapid deprotonation of your nucleophile.
-
Concentration: Add the this compound solution dropwise to the reaction mixture containing the deprotonated nucleophile to maintain a low instantaneous concentration of the alkylating agent.
-
Temperature: Perform the reaction at a lower temperature to decrease the rate of the competing dimerization reaction.
-
-
Purification:
-
If the dimer has already formed, it can often be separated from the desired product by column chromatography. Due to its higher polarity and larger size, the dimer will likely have a different retention factor.
-
Problem 2: Presence of a more polar side product that is difficult to separate from the desired product.
Possible Cause: Hydrolysis of this compound to (1-methyl-1H-imidazol-2-yl)methanol.
Troubleshooting Steps:
-
Anhydrous Conditions:
-
Thoroughly dry all glassware before use.
-
Use anhydrous solvents. Solvents can be dried using appropriate drying agents or by passing them through a solvent purification system.
-
Ensure all starting materials are dry.
-
-
Inert Atmosphere:
-
Run the reaction under a positive pressure of an inert gas like nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.
-
Problem 3: Multiple products are observed, with masses corresponding to single and double addition of the imidazole moiety to the starting material.
Possible Cause: Overalkylation of the nucleophile.
Troubleshooting Steps:
-
Stoichiometry:
-
Carefully control the stoichiometry of the reactants. Use a 1:1 molar ratio of the nucleophile to this compound, or a slight excess of the nucleophile.
-
-
Addition Method:
-
Add the this compound slowly to the reaction mixture to allow the initial alkylation to proceed to completion before a significant concentration of the alkylating agent can react with the product.
-
Data Presentation
Table 1: Summary of Common Side Products and Their Characteristics
| Side Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Common Analytical Observations |
| bis(1-methyl-1H-imidazol-2-yl)methane | C₉H₁₂N₄ | 176.22 | Higher molecular weight peak in MS, distinct NMR signals for the methylene bridge. |
| (1-methyl-1H-imidazol-2-yl)methanol | C₅H₈N₂O | 112.13 | More polar spot on TLC, mass peak corresponding to hydrolysis. |
| Overalkylation Product | Varies depending on the nucleophile | Varies | Mass peak corresponding to the addition of two imidazole moieties. |
Experimental Protocols
Protocol 1: General Procedure for Alkylation using this compound
-
To a solution of the nucleophile in an appropriate anhydrous solvent (e.g., THF, DMF, acetonitrile) under an inert atmosphere, add a suitable base (e.g., NaH, K₂CO₃) at the desired temperature (e.g., 0 °C or room temperature).
-
Stir the mixture for a predetermined time to ensure complete deprotonation of the nucleophile.
-
Slowly add a solution of this compound in the same anhydrous solvent to the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a suitable reagent (e.g., water, saturated ammonium chloride solution).
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with a low percentage of B, and gradually increase to elute the compounds. A typical gradient could be 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
Protocol 3: GC-MS Method for Impurity Identification
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Split or splitless, depending on the concentration.
-
Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) to elute all components.
-
MS Detection: Electron Ionization (EI) at 70 eV.
Protocol 4: NMR Spectroscopy for Structural Elucidation
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
For the dimer, bis(1-methyl-1H-imidazol-2-yl)methane, look for a characteristic singlet in the ¹H NMR spectrum corresponding to the methylene bridge protons.
-
For the hydrolysis product, (1-methyl-1H-imidazol-2-yl)methanol, look for a singlet corresponding to the methylene protons adjacent to the hydroxyl group and a broad singlet for the hydroxyl proton.
Visualizations
Caption: Reaction pathway showing the desired alkylation and common side reactions.
Caption: A logical workflow for troubleshooting common issues.
Long-term stability and optimal storage conditions for 2-(chloromethyl)-1-methyl-1H-imidazole.
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability and optimal storage of 2-(chloromethyl)-1-methyl-1H-imidazole. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2] For extended storage, refrigeration at temperatures between 2°C and 8°C is advised.[3] The compound is known to be hygroscopic, meaning it can absorb moisture from the air; therefore, storage under an inert atmosphere, such as nitrogen, is recommended to prevent degradation.[4]
Q2: What are the known incompatibilities for this compound?
A2: this compound should not be stored with strong oxidizing agents, strong acids, strong reducing agents, or acid chlorides.[2] Contact with these substances can lead to vigorous reactions and decomposition of the compound.
Q3: Is this compound stable under normal laboratory conditions?
A3: The compound is considered stable under normal, recommended storage conditions.[2] However, exposure to moisture, high temperatures, and incompatible materials should be avoided to prevent degradation.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented in the public domain, the imidazole moiety, in general, can be susceptible to oxidation and photodegradation.[5] The chloromethyl group is a reactive functional group that can undergo nucleophilic substitution reactions, particularly in the presence of moisture or other nucleophiles, which could lead to the formation of hydroxymethyl or other substituted derivatives.
Q5: What personal protective equipment (PPE) should be used when handling this compound?
A5: It is imperative to handle this compound with appropriate personal protective equipment. This includes wearing protective gloves, chemical safety goggles, and a lab coat.[1][2] Handling should be performed in a well-ventilated area or under a chemical fume hood.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Compound appears discolored or has changed in physical appearance. | Exposure to air, light, or incompatible substances. | Do not use the compound. Dispose of it according to your institution's hazardous waste disposal guidelines.[2] Review storage conditions and ensure the container is properly sealed and protected from light. |
| Inconsistent experimental results. | Potential degradation of the starting material. | Assess the purity of the compound using an appropriate analytical method such as HPLC or GC-MS. If degradation is confirmed, use a fresh batch of the compound. Ensure proper storage and handling procedures are followed. |
| Compound has been accidentally exposed to moisture. | Improper storage or handling. | The compound is hygroscopic.[4] Depending on the extent of exposure, the compound may be degraded. It is recommended to assess the purity of the material before use. For future prevention, store in a desiccator or under an inert atmosphere. |
| Precipitate forms in a solution containing the compound. | Poor solubility in the chosen solvent or reaction with the solvent. | Verify the solubility of this compound in the selected solvent. If the solvent is reactive (e.g., contains nucleophiles), consider using a more inert solvent. |
Experimental Protocols
Protocol: General Stability Assessment using High-Performance Liquid Chromatography (HPLC)
-
Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable, inert solvent (e.g., acetonitrile) to prepare a stock solution of known concentration.
-
Initial Analysis (Time Zero): Immediately analyze the freshly prepared solution by HPLC to determine the initial purity and peak area of the compound.
-
Storage of Samples: Aliquot the stock solution into several vials. Store these vials under different conditions to be tested (e.g., refrigerated at 2-8°C, at room temperature, exposed to light, protected from light).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1 week, 1 month, 3 months), retrieve a vial from each storage condition and analyze it by HPLC.
-
Data Analysis: Compare the peak area of the parent compound and observe the appearance of any new peaks (potential degradants) over time. Calculate the percentage of the remaining parent compound at each time point relative to the initial analysis.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for a general stability assessment experiment.
References
Best practices for handling the corrosive nature of 2-(chloromethyl)-1-methyl-1H-imidazole.
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and use of the corrosive compound 2-(chloromethyl)-1-methyl-1H-imidazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a corrosive substance that can cause severe skin burns and eye damage upon contact.[1][2][3] It is also harmful if swallowed or inhaled.[4] The compound is hygroscopic, meaning it readily absorbs moisture from the air, which can affect its reactivity and handling.[2][5]
Q2: What personal protective equipment (PPE) is mandatory when handling this compound?
A2: A comprehensive PPE setup is crucial. This includes:
-
Eye and Face Protection: Tightly fitting safety goggles with side-shields or a full-face shield.[4]
-
Skin Protection: Chemical-resistant gloves (see material compatibility table below), a lab coat, and additional protective clothing like an apron or sleeves to prevent any skin contact.[1][6]
-
Respiratory Protection: When working with the solid form where dust may be generated, or if handling outside of a fume hood, a NIOSH-approved respirator is necessary.[1][4]
Q3: How should this compound be stored?
A3: Store the compound in a tightly sealed, chemical-resistant container in a cool, dry, and well-ventilated area.[2][7] It should be stored away from incompatible materials such as strong oxidizing agents, strong acids, strong reducing agents, and acid chlorides.[1][2] Due to its hygroscopic nature, storage in a desiccator or under an inert atmosphere is recommended to prevent degradation.[2]
Q4: What should I do in case of accidental skin or eye contact?
A4: Immediate action is critical:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][2]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
Q5: How should I dispose of waste containing this compound?
A5: Dispose of waste in a designated, labeled, and sealed container for hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it down the drain.[1]
Troubleshooting Guides
Experimental & Handling Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Low reaction yield or no reaction | Reagent degradation: The compound is hygroscopic and may have absorbed moisture, reducing its reactivity. | - Use a fresh bottle of the reagent.- If the reagent is not new, dry it under a vacuum before use.[8]- Handle the reagent under an inert atmosphere (e.g., in a glove box) to minimize moisture exposure.[5] |
| Inactive alkylating agent: The compound may have decomposed over time. | - Use a fresh bottle of the alkylating agent or purify it before use. | |
| Incorrect reaction conditions: The reaction temperature may be too low, or the base used may be inappropriate for the specific alkylation reaction. | - After initial low-temperature enolate formation, allow the reaction to warm to room temperature or gently heat as needed.- Screen different bases to find the optimal conditions for your specific substrate. | |
| Formation of multiple products | Over-alkylation: The product of the initial reaction is being alkylated a second time. | - Use a slight excess of the substrate relative to the this compound.- Keep the reaction time as short as possible and monitor progress closely via TLC or GC-MS. |
| Side reactions: The corrosive nature of the reagent may be causing degradation of starting materials or products. | - Ensure all glassware is thoroughly dried before use.- Use an appropriate solvent that is compatible with all reactants and the product. | |
| Difficulty in handling the solid reagent | Clumping due to moisture absorption: The hygroscopic nature of the compound can make it difficult to weigh and dispense accurately. | - Handle the solid in a glove box or under a stream of inert gas.- Use pre-weighed vials if available to avoid opening the main container frequently.[5] |
Material Compatibility
Glove Selection
Disclaimer: The following table provides general guidance on glove material compatibility. Breakthrough times can vary significantly with glove thickness, manufacturer, and the concentration of the chemical. It is crucial to consult the glove manufacturer's specific chemical resistance data and to inspect gloves for any signs of degradation before and during use. For prolonged or immersive contact, specific testing is recommended.
| Glove Material | Compatibility with Chlorinated Organic Compounds | General Recommendation for this compound |
| Nitrile | Poor to fair resistance to some halogenated hydrocarbons.[9] | Suitable for short-term splash protection only. Change gloves immediately upon contact.[1] |
| Butyl Rubber | Good resistance to many corrosive acids, ketones, and esters.[6] | Recommended for handling due to its high resistance to corrosive chemicals. |
| Neoprene | Good general chemical and wear resistance.[6] | A reasonable alternative to Butyl rubber for moderate handling. |
| Natural Rubber (Latex) | Generally not recommended for use with many organic solvents and corrosive materials.[6] | Not recommended. |
Storage & Equipment Compatibility
Disclaimer: This information is based on general chemical resistance charts. It is strongly recommended to perform specific compatibility testing for your intended application and duration of exposure.
| Material | General Chemical Resistance | Recommendation for this compound |
| High-Density Polyethylene (HDPE) | Good resistance to a wide range of chemicals, but can be attacked by some solvents and strong oxidizing agents.[10][11] | Suitable for short-term storage and as secondary containment. Long-term storage suitability should be verified. |
| Glass (Borosilicate) | Excellent resistance to most chemicals, except for hydrofluoric acid and strong caustics at high temperatures. | Recommended for reaction vessels and short-term storage. |
| Stainless Steel (304, 316) | Good resistance to many organic compounds, but can be corroded by strong acids and chlorides.[12][13] | May be suitable for some applications, but corrosion testing is advised, especially if moisture is present, which could lead to the formation of hydrochloric acid. |
Experimental Protocols
General Protocol for Handling this compound in an Alkylation Reaction
Disclaimer: This is a general protocol and should be adapted based on the specific requirements of your reaction. A thorough risk assessment should be conducted before starting any new experiment.
-
Preparation:
-
Ensure a chemical fume hood is available and functioning correctly.
-
Have an emergency spill kit and appropriate fire extinguisher readily accessible.
-
Ensure an eyewash station and safety shower are unobstructed and within close proximity.
-
Flame-dry all glassware to be used in the reaction to remove any residual moisture.
-
Assemble the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reagent Handling:
-
Wear the mandatory PPE: butyl rubber gloves, safety goggles, and a lab coat.
-
If handling the solid outside of a glove box, do so in a fume hood and use a respirator to avoid inhaling dust.
-
Weigh the required amount of this compound in a sealed container or under a stream of inert gas to minimize exposure to air and moisture.
-
-
Reaction Setup:
-
Dissolve the substrate and any other reagents in an appropriate anhydrous solvent in the reaction flask.
-
Cool the reaction mixture to the desired temperature.
-
Add the this compound solution dropwise to the reaction mixture.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).
-
-
Work-up and Purification:
-
Quench the reaction carefully with an appropriate reagent.
-
Perform the extraction and washing steps in a fume hood.
-
Dry the organic layer over an appropriate drying agent (e.g., anhydrous magnesium sulfate).
-
Remove the solvent under reduced pressure.
-
Purify the crude product using a suitable method (e.g., column chromatography, crystallization).
-
-
Decontamination and Waste Disposal:
-
Rinse all contaminated glassware with a suitable solvent in the fume hood.
-
Dispose of all chemical waste, including gloves and any contaminated materials, in the designated hazardous waste container.
-
Visual Guides
Caption: General experimental workflow for handling this compound.
Caption: Decision tree for responding to a corrosive chemical spill.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 3. ibisscientific.com [ibisscientific.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. hepatochem.com [hepatochem.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. acess.nl [acess.nl]
- 8. How To [chem.rochester.edu]
- 9. gloves.com [gloves.com]
- 10. menda.descoindustries.com [menda.descoindustries.com]
- 11. cipax.com [cipax.com]
- 12. calpaclab.com [calpaclab.com]
- 13. instrumart.com [instrumart.com]
Technical Support Center: Optimization of Reaction Conditions for the Alkylation of Imidazoles
Welcome to the technical support center for the N-alkylation of imidazoles. This resource is designed for researchers, scientists, and drug development professionals to quickly troubleshoot common issues encountered during their experiments. The following guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the N-alkylation of imidazole?
A1: The N-alkylation of imidazole is a nucleophilic substitution reaction that typically proceeds in two main steps.[1] First, a base is used to deprotonate the N-H bond of the imidazole ring, creating a nucleophilic imidazolate anion.[1] Second, this anion attacks the electrophilic carbon of the alkylating agent (such as an alkyl halide), displacing the leaving group to form the N-alkylated imidazole product.[1]
Q2: How do I choose the appropriate base for my reaction?
A2: The choice of base is critical and depends on the acidity (pKa) of the imidazole derivative and the reactivity of the alkylating agent.[1]
-
Strong Bases (e.g., Sodium Hydride - NaH): These are used for weakly acidic imidazoles (those with electron-donating groups) or with less reactive alkylating agents.[1][2] Reactions with strong bases require anhydrous (water-free) conditions.[1]
-
Weaker Bases (e.g., K₂CO₃, Cs₂CO₃, KOH): These are often sufficient for imidazoles with electron-withdrawing groups or when using reactive alkylating agents like alkyl iodides or benzyl bromides.[1] They are generally easier and safer to handle than NaH.[1] Cesium carbonate (Cs₂CO₃) is frequently reported to be highly effective.[1]
Q3: What are the common side reactions in imidazole alkylation?
A3: The most common side reactions include:
-
Dialkylation: The N-alkylated imidazole product is still nucleophilic and can react with a second molecule of the alkylating agent to form a quaternary imidazolium salt.[1][2] This is more likely with highly reactive alkylating agents or an excess of the alkylating agent.[2]
-
Poor Regioselectivity: For unsymmetrically substituted imidazoles, alkylation can occur at either the N1 or N3 position, leading to a mixture of isomers that can be difficult to separate.[2][3][4]
-
C-alkylation: Although less common, alkylation can occur at the C2 position, particularly if the nitrogen atoms are sterically hindered.[1]
-
Decomposition: Some starting materials or products may be unstable at high temperatures or in the presence of strong bases, leading to decomposition.[1][2]
Q4: How can I control the regioselectivity for an unsymmetrically substituted imidazole?
A4: Controlling which nitrogen gets alkylated (regioselectivity) is a primary challenge and can be influenced by several factors:
-
Steric Hindrance: A bulky substituent on the imidazole ring or a bulky alkylating agent will typically favor alkylation at the less sterically hindered nitrogen atom.[1][2][4]
-
Base and Solvent System: The choice of base and solvent can significantly influence the ratio of N1 to N3 alkylated products.[1] For example, using NaH in THF has been shown to provide high N1-selectivity for certain substituted indazoles, a related heterocyclic system.[5][6]
-
Temperature: Temperature can affect the isomeric ratio.[7][8] For some 4(5)-nitro-1H-imidazoles, lower temperatures favor the 5-nitro isomer, while higher temperatures yield the thermodynamically more stable 4-nitro isomer.[7][8]
-
Protecting Groups: For complex syntheses requiring absolute control, a protecting group like the (2-(trimethylsilyl)ethoxymethyl) (SEM) group can be used to block one nitrogen, directing alkylation to the other.[1][9]
Q5: My product is difficult to purify. What are some common solutions?
A5: Purification challenges often arise from the presence of unreacted starting materials, dialkylated by-products, or regioisomers.[1] Column chromatography is the most common method for separation.[1][3] Careful selection of the stationary phase (e.g., silica gel) and the mobile phase is critical for achieving good separation.[1]
Troubleshooting Guide
This section provides solutions to common problems encountered during the N-alkylation of imidazole.
| Problem | Potential Causes | Recommended Solutions |
| Low or No Product Yield | 1. Incomplete deprotonation of imidazole.[1] 2. Low reactivity of the alkylating agent (Cl < Br < I).[1] 3. Suboptimal reaction temperature.[4] 4. Presence of moisture, especially with water-sensitive bases like NaH.[4] 5. Inactive or degraded reagents.[2][4] | 1. Use a stronger base (e.g., NaH) or a more effective weak base (e.g., Cs₂CO₃).[1] 2. Switch to a more reactive alkylating agent (e.g., from an alkyl chloride to a bromide or iodide).[1] 3. Systematically increase the temperature while monitoring the reaction with TLC or LC-MS.[1] 4. Use anhydrous solvents and flame-dried glassware.[2][4] 5. Verify the purity of all starting materials and reagents.[2][4] |
| Significant Dialkylated Product (Imidazolium Salt) Formation | 1. Stoichiometric excess of the alkylating agent.[1] 2. High reactivity of the alkylating agent.[2] 3. Elevated reaction temperature or prolonged reaction time.[1][2] 4. High concentration of reactants.[2] | 1. Use a slight excess of the imidazole (1.1-1.2 equivalents) relative to the alkylating agent.[1][2] 2. Add the alkylating agent slowly or dropwise to the reaction mixture.[1] 3. Monitor the reaction closely and stop it as soon as the starting material is consumed.[1][2] Consider lowering the temperature.[2] 4. Dilute the reaction mixture.[2] |
| Mixture of N1 and N3 Regioisomers | 1. Electronic and steric properties of the imidazole are not strongly directing.[2][10] 2. Reaction conditions favor the formation of a thermodynamic mixture. | 1. Screen different base and solvent combinations (e.g., NaH in THF, K₂CO₃ in DMF).[5][6] 2. Adjust the reaction temperature; lower temperatures may favor the kinetic product.[11] 3. If possible, use a more sterically bulky alkylating agent to favor the less hindered nitrogen.[1][4] 4. For critical applications, employ a protecting group strategy to ensure single-isomer formation.[1][9] |
| Reaction Decomposition (Dark Color) | 1. Reaction temperature is too high.[1] 2. Instability of reagents or products in the presence of a strong base.[1] | 1. Lower the reaction temperature.[2] 2. Use a milder base if the reaction permits. 3. Ensure an inert atmosphere (e.g., nitrogen or argon) if reagents are air-sensitive. |
Data Summary Tables
Table 1: Effect of Solvent on the N-Alkylation of 4-Nitroimidazole with Ethyl Bromoacetate
| Alkylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) |
| Ethyl bromoacetate | K₂CO₃ | CH₃CN | 24 | 40 |
| Ethyl bromoacetate | K₂CO₃ | DMF | 6 | 85 |
| Ethyl bromoacetate | K₂CO₃ | Acetone | 24 | 60 |
| Data adapted from a representative study to illustrate solvent effects. Actual results may vary.[1] |
Table 2: Effect of Temperature on Regioselectivity of Benzylation of 2-Methyl-4(5)-nitro-1H-imidazole
| Temperature (°C) | Total Yield (%) | Isomer Ratio (5-NO₂ : 4-NO₂) |
| 80 | ~8 | 100 : 0 |
| 110 | ~35 | 80 : 20 |
| 140 | ~65 | 0 : 100 |
| This table demonstrates how temperature can dramatically shift the product distribution from a kinetic product at lower temperatures to a thermodynamic product at higher temperatures. Data adapted from studies on nitroimidazoles.[8] |
Key Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using a Weak Base (e.g., K₂CO₃)
-
Reaction Setup: To a solution of the substituted imidazole (1.0 equiv.) in an anhydrous polar aprotic solvent (e.g., DMF or Acetonitrile), add anhydrous potassium carbonate (1.5 equiv.).[1]
-
Stirring: Stir the suspension at room temperature for 15-30 minutes.[1]
-
Addition of Alkylating Agent: Add the alkylating agent (1.1 equiv.) dropwise to the stirred mixture.[1]
-
Reaction: Stir the reaction mixture at an appropriate temperature (e.g., room temperature to 80 °C) and monitor its progress by TLC or LC-MS.[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel.[1]
Protocol 2: Microwave-Assisted N-Alkylation
-
Reaction Setup: In a microwave-safe reaction vessel, combine the imidazole derivative (1.0 mmol), the alkylating agent (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).[2]
-
Solvent: Add a high-boiling point solvent such as DMF or DMSO (3-5 mL).[2]
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Heat the mixture to the target temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes), monitoring pressure.
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).[2] Wash the organic layer, dry it over anhydrous Na₂SO₄, concentrate, and purify the product by column chromatography.[2]
Visualizations
Caption: General mechanism for the N-alkylation of imidazole.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Key factors influencing regioselectivity in alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media: study of temperature effects - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media: study of temperature effects - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Common challenges encountered in the synthesis of multi-substituted imidazoles.
Welcome to the technical support center for the synthesis of multi-substituted imidazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of these important heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing multi-substituted imidazoles?
A1: Several methods are widely employed for the synthesis of multi-substituted imidazoles, each with its own advantages and limitations. The most common routes include:
-
The Debus-Radziszewski Synthesis: This is a classic multi-component reaction involving a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source to produce 2,4,5-trisubstituted imidazoles.[1][2][3][4][5][6] It is a versatile method but can suffer from low yields and side reactions.[3]
-
The Hantzsch Synthesis: While traditionally known for pyridine and thiazole synthesis, variations of the Hantzsch reaction can be adapted for imidazole synthesis, typically involving the reaction of an α-haloketone with an amidine.[1]
-
Metal-Catalyzed Cross-Coupling Reactions: These methods, particularly copper- and palladium-catalyzed reactions, are powerful for introducing substituents at specific positions of the imidazole ring, especially for N-arylation.[7][8][9][10][11]
-
Van Leusen Imidazole Synthesis: This method offers good regioselectivity for the synthesis of 1,4- or 1,5-disubstituted imidazoles.[12]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields for various imidazole syntheses, including the Debus-Radziszewski reaction.[1][3]
Q2: I am observing a mixture of regioisomers in my reaction. How can I improve regioselectivity?
A2: Achieving high regioselectivity is a common challenge, particularly when using unsymmetrical starting materials. Here are several strategies to improve the regioselectivity of your imidazole synthesis:[1][12]
-
Steric Hindrance: The steric bulk of substituents on your reactants can direct the reaction towards the formation of a specific regioisomer by minimizing steric hindrance.[1][12] For example, a bulky group on a 1,2-dicarbonyl compound in a Debus-Radziszewski synthesis can favor the formation of the less sterically hindered product.
-
Reaction Conditions: Temperature, solvent, and the choice of catalyst can all influence the ratio of regioisomers.[1][12] Lowering the reaction temperature may favor the kinetically controlled product, while the solvent polarity can affect the transition state energies.[12]
-
Choice of Synthetic Method: Some synthetic routes are inherently more regioselective. For instance, the Van Leusen imidazole synthesis or multi-step strategies starting from glycine derivatives can provide complete regioselectivity for certain substitution patterns.[12][13][14][15]
-
Catalyst Selection: In reactions like the Debus-Radziszewski synthesis, the catalyst can play a crucial role. Experimenting with different Lewis and Brønsted acids may favor the formation of one regioisomer over another.[1]
Q3: What are common side reactions in the Debus-Radziszewski synthesis, and how can they be minimized?
A3: The Debus-Radziszewski synthesis, while versatile, is known for potential side reactions that can lower the yield of the desired imidazole product.[3] Common side reactions include the formation of oxazoles and reverse Aldol condensation.[4] To minimize these, consider the following:
-
Control of Reaction Conditions: Careful control of temperature and reaction time is crucial.
-
Catalyst Optimization: The use of specific catalysts, such as lactic acid or silicotungstic acid, has been shown to improve yields and reduce side reactions.[3]
-
Microwave Irradiation: Employing microwave-assisted synthesis can often lead to cleaner reactions with higher yields in shorter reaction times.[3]
Troubleshooting Guides
Issue 1: Low or No Yield
Symptom: The yield of the desired multi-substituted imidazole is significantly lower than expected or the reaction fails to produce any product.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Quality of Reagents | Ensure all reagents, especially sensitive ones like aldehydes and oxidizing agents, are pure and have not degraded. For instance, hydrogen peroxide solutions can lose potency over time.[16] Use of highly pure starting materials is recommended.[16] |
| Incomplete Reaction | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the consumption of starting materials.[7][16] If the reaction has stalled, consider extending the reaction time or increasing the temperature cautiously. |
| Suboptimal Reaction Temperature | Temperature control is critical. Some reactions require elevated temperatures to overcome the activation energy, while excessive heat can lead to decomposition of the product.[16] For example, imidazole-4,5-dicarboxylic acid decomposes at around 280-285°C.[16] |
| Inactive Catalyst | If your reaction employs a catalyst, ensure it is active and used in the correct stoichiometric amount. For metal-catalyzed reactions, ensure an inert atmosphere to prevent catalyst oxidation.[7] |
| Improper Work-up Procedure | Product loss can occur during the work-up and purification steps. Review your extraction, washing, and recrystallization procedures to minimize losses. |
Issue 2: Difficulty in Product Purification
Symptom: The crude product is difficult to purify, showing multiple spots on TLC or broad peaks in NMR, indicating the presence of impurities or regioisomers.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Formation of Regioisomers | As discussed in the FAQs, the formation of regioisomers is a common issue. If separation by column chromatography is challenging, it is often more effective to optimize the reaction for higher regioselectivity (see FAQ Q2). |
| Presence of Unreacted Starting Materials | If the reaction has not gone to completion, unreacted starting materials can co-elute with the product. Ensure the reaction goes to completion by monitoring with TLC.[16] |
| Side Product Formation | Side reactions can generate impurities that are difficult to separate. Consider modifying the reaction conditions (e.g., temperature, catalyst) to minimize the formation of side products. Recrystallization from a suitable solvent system can be an effective purification method.[1][2] |
| Complex Reaction Mixture | For multi-component reactions, the crude product can be a complex mixture. A thorough purification strategy, potentially involving multiple chromatographic steps or derivatization, may be necessary. |
Experimental Protocols & Data
Protocol 1: Debus-Radziszewski Synthesis of 2,4,5-Trisubsituted Imidazoles
This protocol describes a general procedure for the synthesis of 2,4,5-trisubstituted imidazoles using a catalyst to improve yield.
Reaction Scheme:
Caption: General scheme for the Debus-Radziszewski imidazole synthesis.
Procedure:
-
In a round-bottom flask, combine the 1,2-dicarbonyl compound (1.0 equiv.), the aldehyde (1.0 equiv.), and ammonium acetate (2.5 equiv.).
-
Add the chosen catalyst (e.g., 7.5 mol% silicotungstic acid) and solvent (e.g., ethanol).[3]
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture over crushed ice. The solid product that precipitates is collected by vacuum filtration.
-
Wash the solid with cold water and then recrystallize from a suitable solvent like ethanol to obtain the pure product.[1]
Quantitative Data for Debus-Radziszewski Synthesis Variants:
| Catalyst | Conditions | Yield (%) | Reference |
| Silicotungstic acid (7.5 mol%) | Ethanol, reflux | 94 | [3] |
| Lactic acid (1 ml) | 160°C | 92 | [3] |
| Microwave irradiation (solvent-free) | Neat, MW | Excellent | [3] |
| Ultrasound (35 kHz) | Diethyl bromophosphate | 97 | [3] |
Protocol 2: Copper-Catalyzed N-Arylation of Imidazole
This protocol provides a general method for the copper-catalyzed N-arylation of imidazoles, a key step in the synthesis of many biologically active compounds.[7]
Experimental Workflow:
Caption: Workflow for copper-catalyzed N-arylation of imidazoles.
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add imidazole (1.2 mmol), the aryl halide (1.0 mmol), copper(I) iodide (0.05 mmol, 5 mol%), and a suitable ligand (e.g., 1,10-phenanthroline, 0.1 mmol, 10 mol%).[7]
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add the base (e.g., cesium carbonate, 2.0 mmol) and an anhydrous solvent (e.g., 1,4-dioxane, 5 mL).[7]
-
Heat the reaction mixture to 100-110 °C and stir vigorously for 18-24 hours.[7]
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Quantitative Data for Copper-Catalyzed N-Arylation:
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| CuI (5 mol%), L-Proline (10 mol%) | K₂CO₃ | DMSO | 110 | 24 | ~85 | [7] |
| CuI (5 mol%), 1,10-Phenanthroline (10 mol%) | Cs₂CO₃ | Dioxane | 100 | 18 | ~90 | [7] |
| Cu₂O (5 mol%), Salicylaldoxime (10 mol%) | K₃PO₄ | Toluene | 110 | 24 | ~88 | [7] |
Logical Troubleshooting Flowchart
Caption: A logical flowchart for troubleshooting common issues in imidazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. scribd.com [scribd.com]
- 5. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives [mdpi.com]
- 6. scribd.com [scribd.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Copper-catalyzed N-arylation of imidazoles and benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Regioselective synthesis of 1,4-disubstituted imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Regioselective synthesis of 1,4-disubstituted imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Regioselective synthesis of 1,4-disubstituted imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
Methods to prevent unwanted side reactions with 2-(chloromethyl)-1-methyl-1H-imidazole.
Welcome to the technical support center for 2-(chloromethyl)-1-methyl-1H-imidazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent unwanted side reactions during their experiments with this versatile reagent.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered when using this compound in chemical syntheses.
Frequently Asked Questions (FAQs)
Q1: My alkylation reaction with this compound is giving a low yield. What are the potential causes and how can I improve it?
A1: Low yields in alkylation reactions involving this compound can arise from several factors. The primary reasons often include incomplete deprotonation of the nucleophile, degradation of the alkylating agent, or suboptimal reaction conditions.
Troubleshooting Steps:
-
Base and Solvent System: The choice of base and solvent is critical. The base should be strong enough to deprotonate the nucleophile effectively without reacting with the alkylating agent. Aprotic polar solvents like DMF, DMSO, or acetonitrile are often good choices as they can help to dissolve the reactants and facilitate the reaction.
-
Reagent Purity: Ensure the purity of your nucleophile and the this compound. Impurities can interfere with the reaction.
-
Reaction Temperature: While some reactions proceed at room temperature, gentle heating (e.g., 60-80 °C) can often improve the reaction rate and yield, especially for less reactive nucleophiles.
-
Moisture Control: The presence of water can lead to the hydrolysis of this compound to the corresponding alcohol (2-hydroxymethyl-1-methyl-1H-imidazole), reducing the yield of the desired product. Ensure all glassware is dry and use anhydrous solvents.
Q2: I am observing the formation of multiple products in my reaction. How can I minimize the formation of side products?
A2: The formation of multiple products often points towards side reactions such as over-alkylation (dialkylation), reaction with the solvent, or degradation of the starting material.
Strategies to Minimize Side Products:
-
Control Stoichiometry: Use a slight excess of the nucleophile relative to this compound to minimize the chance of the product reacting further with the alkylating agent.
-
Slow Addition: Adding the this compound solution dropwise to the reaction mixture can help maintain a low concentration of the electrophile, thereby reducing the likelihood of secondary reactions.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent the formation of byproducts.
-
Temperature Control: Running the reaction at the lowest effective temperature can help to minimize the rates of unwanted side reactions, which often have higher activation energies than the desired reaction.
Q3: Is the hydrochloride salt of this compound suitable for alkylation reactions?
A3: Yes, the hydrochloride salt is frequently used. However, it's important to use a sufficient amount of base to neutralize the HCl salt and deprotonate the nucleophile. Typically, at least two equivalents of base are required: one to neutralize the salt and one to activate the nucleophile.
Q4: What is the primary mechanism of reaction for this compound with nucleophiles?
A4: The primary reaction mechanism is a bimolecular nucleophilic substitution (SN2). The nucleophile attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion as a leaving group.
Potential Side Reactions and Preventive Measures
| Side Reaction | Description | Preventive Measures |
| Hydrolysis | Reaction with water to form 2-hydroxymethyl-1-methyl-1H-imidazole. This is a common side reaction if the reaction is not carried out under anhydrous conditions. | Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction. |
| Over-alkylation (Dialkylation) | The product of the initial alkylation, which may still be nucleophilic, reacts with another molecule of this compound. | Use a molar excess of the nucleophile. Add the alkylating agent slowly to the reaction mixture. Monitor the reaction closely and stop it once the starting material is consumed. |
| Quaternization | The nitrogen atom of the imidazole ring in either the starting material or the product can be alkylated by another molecule of this compound, forming a quaternary ammonium salt. This is more likely with highly reactive alkylating agents or under forcing conditions. | Use a non-nucleophilic base. Control the stoichiometry carefully. Avoid excessively high temperatures. |
| Reaction with Solvent | Nucleophilic solvents (e.g., alcohols) can compete with the desired nucleophile, leading to the formation of undesired byproducts. | Choose a non-nucleophilic, aprotic solvent such as DMF, DMSO, acetonitrile, or THF. |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using a Weak Base (e.g., K₂CO₃)
This protocol is suitable for the N-alkylation of various nucleophiles with this compound.
Materials:
-
Nucleophile (e.g., a substituted imidazole or amine) (1.0 equiv)
-
This compound or its hydrochloride salt (1.0-1.2 equiv)
-
Anhydrous potassium carbonate (K₂CO₃) (1.5-2.5 equiv)
-
Anhydrous acetonitrile or DMF
Procedure:
-
To a solution of the nucleophile in anhydrous acetonitrile or DMF, add anhydrous potassium carbonate.
-
Stir the suspension at room temperature for 15-30 minutes to ensure deprotonation of the nucleophile.
-
Add this compound (or its hydrochloride salt) to the stirred mixture.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Alkylation using a Strong Base (e.g., NaH)
This protocol is suitable for less reactive nucleophiles that require a stronger base for deprotonation.
Materials:
-
Nucleophile (1.0 equiv)
-
This compound hydrochloride (1.0 equiv)
-
Sodium hydride (NaH) (60% dispersion in mineral oil) (2.2 equiv)
-
Anhydrous THF
Procedure:
-
To a solution of the nucleophile in anhydrous THF at 0 °C under an inert atmosphere, carefully add sodium hydride in portions.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add a solution of this compound hydrochloride in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[1]
Data Presentation
The following table summarizes typical yields for N-alkylation reactions of substituted imidazoles under various conditions, which can serve as a reference for optimizing reactions with this compound.
Table 1: N-Alkylation of 4-Nitroimidazole with Various Alkylating Agents
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethyl bromoacetate | K₂CO₃ | Acetonitrile | 60 | 2 | 85 |
| Benzyl bromide | K₂CO₃ | Acetonitrile | 60 | 1.5 | 82 |
| Methyl iodide | K₂CO₃ | Acetonitrile | 60 | 1 | 80 |
| Ethyl bromoacetate | KOH | DMSO | 60 | 3 | 75 |
| Benzyl bromide | KOH | DMSO | 60 | 2.5 | 72 |
Table 2: N-Alkylation of 2-Methyl-5-nitroimidazole with Various Alkylating Agents
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethyl bromoacetate | K₂CO₃ | Acetonitrile | 60 | 2.5 | 96 |
| Benzyl bromide | K₂CO₃ | Acetonitrile | 60 | 2 | 92 |
| Methyl iodide | K₂CO₃ | Acetonitrile | 60 | 1.5 | 88 |
| Ethyl bromoacetate | KOH | DMF | 60 | 4 | 85 |
| Benzyl bromide | KOH | DMF | 60 | 3 | 80 |
Visualizations
Diagram 1: General Reaction Scheme for SN2 Alkylation
Caption: General SN2 mechanism for the alkylation of a nucleophile.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yielding reactions.
Diagram 3: Competing Reaction Pathways
Caption: Potential reaction pathways for this compound.
References
Technical Support Center: Scale-Up Synthesis of 2-(Chloromethyl)-1-methyl-1H-imidazole
This guide provides technical information, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-(chloromethyl)-1-methyl-1H-imidazole and its hydrochloride salt.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for scaling up the production of this compound?
The most frequently cited method for synthesis is the chlorination of 1-methyl-2-imidazolemethanol using a chlorinating agent, most commonly thionyl chloride (SOCl₂).[1] This reaction converts the primary alcohol to the corresponding alkyl chloride. The product is often isolated as the more stable hydrochloride salt.
Q2: What are the primary safety concerns when scaling up this synthesis?
The primary safety concerns revolve around the use of thionyl chloride and the nature of the product.
-
Thionyl Chloride (SOCl₂): It is a highly corrosive and reactive substance. It reacts violently with water in a highly exothermic reaction, releasing toxic gases (HCl and SO₂).[2] Proper handling in an anhydrous, well-ventilated environment is critical.
-
Thermal Runaway: The reaction between the alcohol and thionyl chloride is exothermic. On a large scale, inadequate heat removal can lead to a rapid increase in temperature and pressure (thermal runaway), potentially causing reactor failure.[3][4]
-
Product Hazard: The product, this compound, and its hydrochloride salt are corrosive and can cause severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE) is mandatory.
-
Gas Byproducts: The reaction generates significant volumes of hydrogen chloride (HCl) and sulfur dioxide (SO₂) gases. A robust gas scrubbing system (e.g., a caustic scrubber) is required to neutralize these toxic and corrosive off-gases.[2]
Q3: Why is the product often isolated as a hydrochloride salt?
The free base, this compound, can be unstable. The hydrochloride salt exhibits greater stability, is typically a crystalline solid, and is easier to handle, purify, and store, making it the preferred form for pharmaceutical intermediates.[3][5]
Q4: What solvents are typically used for this reaction at scale?
Aprotic solvents that are inert to thionyl chloride are preferred. Chloroform has been used at the lab scale.[1] For scale-up, other solvents like dichloromethane (DCM) or toluene may be considered, depending on the process requirements for temperature, solubility, and downstream processing.
Troubleshooting Guide
This section addresses common issues encountered during the scale-up synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield or Incomplete Reaction | 1. Insufficient Thionyl Chloride: Molar ratio may be too low due to reagent quality or reaction with residual moisture. 2. Inadequate Reaction Temperature/Time: The reaction may be too slow at lower temperatures, or the duration may be insufficient for full conversion. 3. Poor Mixing: In large reactors, inefficient agitation can lead to localized concentration gradients and incomplete reaction. 4. Moisture Contamination: Water consumes thionyl chloride and can lead to side reactions.[6] | 1. Use a slight excess of thionyl chloride (e.g., 1.1-1.5 equivalents). Ensure high-quality reagent and strictly anhydrous conditions. 2. Monitor reaction progress via an appropriate analytical method (e.g., quench an aliquot and analyze by HPLC/TLC).[7] Adjust temperature or extend reaction time as needed. 3. Ensure the reactor's agitation system is adequate for the batch size to maintain a homogeneous mixture. 4. Dry all solvents and glassware thoroughly. Perform the reaction under an inert atmosphere (e.g., nitrogen). |
| Product is Dark/Discolored | 1. Overheating: Excessive temperature can cause decomposition of the starting material, product, or impurities.[2] 2. Aged Thionyl Chloride: Old SOCl₂ can contain impurities like S₂Cl₂ which cause discoloration. 3. Impure Starting Material: Impurities in the 1-methyl-2-imidazolemethanol can lead to colored byproducts. | 1. Maintain strict temperature control. Use a reactor with an efficient cooling jacket. Consider controlled, slow addition of the thionyl chloride to manage the exotherm. 2. Use freshly distilled or high-purity thionyl chloride. 3. Ensure the starting alcohol meets required purity specifications before beginning the scale-up. |
| Difficult Product Isolation/Purification | 1. Product is an Oil: The free base or impure salt may not crystallize easily. 2. Formation of Emulsions during Workup: This can occur during aqueous washes if solvent systems are not chosen carefully. 3. Excess Reagent Complicates Isolation: Residual thionyl chloride can interfere with workup and crystallization. | 1. Ensure complete conversion to the hydrochloride salt, which is typically a solid. Experiment with different crystallization solvents (e.g., isopropanol, acetonitrile). 2. Add brine (saturated NaCl solution) to help break emulsions. Allow for adequate separation time. 3. Remove excess thionyl chloride by vacuum distillation (with a base trap to protect the pump) or by co-evaporation with an inert solvent like toluene before initiating workup.[7][8] |
| Pressure Buildup in Reactor | 1. Rapid Gas Evolution: The generation of HCl and SO₂ is rapid, especially during initial reagent addition or if the reaction temperature is too high. 2. Inadequate Venting/Scrubbing: The off-gas system cannot handle the volume of gas being produced. | 1. Add thionyl chloride slowly and sub-surface to control the reaction rate. Maintain the recommended reaction temperature. 2. Ensure the reactor's pressure relief systems are correctly sized and functional. Confirm the scrubber system has sufficient capacity for the scale of the reaction. |
Experimental Protocols
Key Reagent and Product Data
| Compound | Formula | Mol. Weight ( g/mol ) | Key Hazards |
| 1-methyl-2-imidazolemethanol | C₅H₈N₂O | 112.13 | Irritant |
| Thionyl Chloride (SOCl₂) | SOCl₂ | 118.97 | Corrosive, Reacts Violently with Water, Toxic by Inhalation[2] |
| This compound | C₅H₇ClN₂ | 130.57 | Corrosive, Causes Severe Burns[1] |
| This compound HCl | C₅H₇ClN₂·HCl | 167.04 | Corrosive, Causes Severe Burns[5] |
Scale-Up Synthesis Protocol (Illustrative Example)
Warning: This procedure involves highly hazardous materials and should only be performed by trained personnel in a facility equipped with appropriate engineering controls (fume hood, reactor with overhead stirring, temperature control, pressure relief, and a caustic scrubber). A thorough Process Hazard Analysis (PHA) must be conducted before execution.[9][10]
-
Reactor Preparation:
-
Ensure a clean, dry, glass-lined reactor equipped with an overhead stirrer, a temperature probe, a dropping funnel (or addition pump), a condenser, and a vent to a caustic (NaOH) scrubber system.
-
Inert the reactor by purging with dry nitrogen.
-
-
Charging Reagents:
-
Charge the reactor with 1-methyl-2-imidazolemethanol (1.0 eq).
-
Add a suitable anhydrous solvent (e.g., dichloromethane or toluene, approx. 5-10 volumes).
-
Begin agitation and cool the mixture to 0-5 °C using a cooling jacket.
-
-
Reaction:
-
Slowly add thionyl chloride (1.2 eq) to the cooled solution via the dropping funnel over 2-4 hours.
-
Maintain the internal temperature below 10 °C during the addition to control the exotherm and the rate of gas evolution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours, or until reaction completion is confirmed by in-process control (e.g., HPLC analysis of a quenched sample).
-
-
Workup and Isolation:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess thionyl chloride. Use a base trap to protect the vacuum pump.
-
Add a suitable crystallization solvent (e.g., isopropanol or acetonitrile) to the residue and heat gently to dissolve.
-
Cool the solution slowly to 0-5 °C to induce crystallization of the hydrochloride salt.
-
Filter the solid product, wash with a small amount of cold solvent, and dry under vacuum at 40-50 °C.
-
Visualizations
Workflow and Logic Diagrams
Caption: High-level workflow for the scale-up synthesis.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. echemi.com [echemi.com]
- 2. benchchem.com [benchchem.com]
- 3. Can the Thermal Runaway of a Thionyl Chloride Cells Generate a Shock Wave? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. scbt.com [scbt.com]
- 6. echemi.com [echemi.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. matec-conferences.org [matec-conferences.org]
- 10. Process Safety Management - Overview | Occupational Safety and Health Administration [osha.gov]
Troubleshooting common issues in imidazole ring formation reactions.
Welcome to the Technical Support Center for Imidazole Ring Formation Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of imidazole derivatives. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to the imidazole ring?
A1: Several named reactions are employed for the synthesis of the imidazole ring. The most common include the Debus-Radziszewski synthesis, the Marckwald synthesis, and various multi-component reactions.[1][2][3][4] The Debus-Radziszewski reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[3][4] The Marckwald synthesis typically produces 2-mercaptoimidazoles from α-aminoketones and cyanates or related reagents.[2][5]
Q2: My Debus-Radziszewski reaction is giving a very low yield. What are the common causes and how can I improve it?
A2: Low yields in the Debus-Radziszewski synthesis are a frequent issue.[1][6] Key factors influencing the yield include reaction conditions, the choice of catalyst, and the solvent.[1][7] Suboptimal temperature and reaction time can lead to incomplete reactions or the formation of side products.[1][8] The use of catalysts like silicotungstic acid, DABCO, or boric acid has been shown to significantly improve yields.[1] Microwave-assisted synthesis can also reduce reaction times and increase yields compared to conventional heating.[1][6][9]
Q3: I am observing significant side product formation in my Marckwald synthesis. What are the likely side reactions and how can I minimize them?
A3: In the Marckwald synthesis, side reactions can occur, leading to a mixture of products and making purification difficult.[1] One common issue is the formation of alternative heterocyclic structures or self-condensation products of the starting materials. Carefully controlling the reaction temperature and time is crucial to favor the formation of the desired 2-mercaptoimidazole derivative.[1] A well-planned purification strategy, often involving column chromatography, is essential to separate the target compound from persistent side products.[1]
Q4: How can I effectively purify my crude imidazole product?
A4: Purification of imidazole derivatives can be challenging due to their polarity and potential for hydrogen bonding.[10][11][12] Common purification techniques include:
-
Aqueous Extraction: An acid-base extraction can be effective. Washing the organic layer with a dilute acid solution (e.g., 1M HCl) will protonate the imidazole, increasing its water solubility and helping to remove it from less polar impurities.[1] This is not suitable for acid-sensitive products.
-
Crystallization: For solid products, recrystallization from a suitable solvent or solvent mixture can be a powerful purification method.[12]
-
Column Chromatography: Silica gel chromatography is frequently used. For highly polar imidazole derivatives that may not retain well on standard silica, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a better alternative.[12]
-
Activated Carbon Treatment: To remove colored impurities, treating a solution of the crude product with activated carbon can be effective.[11]
Troubleshooting Guides
Guide 1: Low Yield in Imidazole Synthesis
This guide addresses the common problem of low product yield in imidazole ring formation reactions.
Problem: The yield of the desired imidazole derivative is significantly lower than expected.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of starting materials.[1] - Increase the reaction time or temperature, but be cautious of potential decomposition.[13] |
| Suboptimal Reagent Stoichiometry | - Verify the purity and correct molar ratios of all reactants. For instance, in the Debus-Radziszewski synthesis, using an excess of ammonium acetate can improve yields.[7] |
| Poor Reagent Quality | - Ensure all reagents, especially aldehydes and oxidizing agents, are fresh and have not degraded.[13] |
| Inefficient Catalyst | - If using a catalyst, ensure it is active and used in the correct amount.[13] - Consider screening different catalysts. For example, in some Debus-Radziszewski reactions, microwave irradiation with a catalyst like ammonium chloride has shown to improve yields from 35% to 87%.[7] |
| Inappropriate Solvent | - The choice of solvent can significantly affect reaction rates and yields.[10] Polar aprotic solvents like DMF or DMSO are often used.[10] In some cases, solvent-free conditions under microwave irradiation have proven effective.[1][6] |
Troubleshooting Workflow for Low Yield
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 3. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. ijprajournal.com [ijprajournal.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Imidazole synthesis [organic-chemistry.org]
- 9. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach – Oriental Journal of Chemistry [orientjchem.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2-(chloromethyl)-1-methyl-1H-imidazole
This guide provides a comprehensive comparison of the ¹H and ¹³C NMR spectral data for 2-(chloromethyl)-1-methyl-1H-imidazole against structurally related alternatives, namely 1-methylimidazole and 1,2-dimethylimidazole. This analysis is crucial for researchers and professionals in drug development and chemical synthesis for structural verification and purity assessment.
Comparative NMR Data Analysis
The introduction of a chloromethyl group at the C2 position of the imidazole ring significantly influences the chemical shifts of the ring protons and carbons. The following tables summarize the predicted ¹H and ¹³C NMR data for this compound and compares it with the experimental data of 1-methylimidazole and 1,2-dimethylimidazole.
Table 1: ¹H NMR Data Comparison (Predicted vs. Experimental)
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity |
| This compound | H4 / H5 | Predicted | Predicted |
| (Predicted) | N-CH₃ | Predicted | Predicted |
| C-CH₂-Cl | Predicted | Predicted | |
| 1-methylimidazole[1][2] | H2 | 7.47 | s |
| H4 | 6.91 | t | |
| H5 | 6.75 | t | |
| N-CH₃ | 3.61 | s | |
| 1,2-dimethylimidazole[3] | H4 / H5 | 6.83, 6.69 | d, d |
| N-CH₃ | 3.52 | s | |
| C2-CH₃ | 2.30 | s |
Table 2: ¹³C NMR Data Comparison (Predicted vs. Experimental)
| Compound | Carbon | Chemical Shift (δ, ppm) |
| This compound | C2 | Predicted |
| (Predicted) | C4 | Predicted |
| C5 | Predicted | |
| N-CH₃ | Predicted | |
| C-CH₂-Cl | Predicted | |
| 1-methylimidazole[4] | C2 | 137.9 |
| C4 | 129.7 | |
| C5 | 121.3 | |
| N-CH₃ | 33.5 | |
| 1,2-dimethylimidazole[5] | C2 | 144.9 |
| C4 | 126.8 | |
| C5 | 120.9 | |
| N-CH₃ | 32.8 | |
| C2-CH₃ | 12.8 |
Experimental Protocols
A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra is outlined below.
1. Sample Preparation:
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectra.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Common solvents include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Deuterium oxide (D₂O). The choice of solvent can slightly affect the chemical shifts.
-
Concentration:
-
For ¹H NMR, dissolve 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
For ¹³C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL of solvent is recommended due to the lower natural abundance of the ¹³C isotope.
-
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).
-
Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
2. NMR Data Acquisition:
-
Instrumentation: The spectra should be recorded on a high-resolution NMR spectrometer, for example, a 400 MHz or 500 MHz instrument.
-
¹H NMR Acquisition Parameters:
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are typically sufficient for good signal-to-noise.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is usually required to obtain a good signal-to-noise ratio. Proton decoupling is used to simplify the spectrum and improve sensitivity.
-
3. Data Processing:
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using Fourier transformation.
-
Phase Correction: The spectrum is manually or automatically phase corrected to ensure all peaks are in the absorptive mode.
-
Baseline Correction: A baseline correction is applied to obtain a flat baseline.
-
Referencing: The spectrum is referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integration and Peak Picking: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios. For both ¹H and ¹³C spectra, the chemical shifts of the peaks are determined.
Workflow and Logic Diagram
The following diagram illustrates the logical workflow of an NMR analysis, from sample preparation to final data interpretation.
Caption: Workflow for NMR spectroscopic analysis.
References
A Comparative Spectroscopic Guide to Novel Derivatives of 2-(chloromethyl)-1-methyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectral data for novel derivatives of 2-(chloromethyl)-1-methyl-1H-imidazole. The objective is to offer a valuable resource for the identification, characterization, and quality control of these compounds, which are of growing interest in medicinal chemistry and materials science. Due to the limited availability of complete, publicly accessible datasets for novel derivatives of this specific parent compound, this guide leverages available data from closely related and structurally analogous imidazole derivatives to provide insightful comparisons.
Spectroscopic Data Comparison
The introduction of various nucleophiles at the chloromethyl position of this compound significantly influences the electronic environment of the imidazole ring, leading to distinct shifts in their spectroscopic signatures. The following tables summarize key spectral data for representative imidazole derivatives, offering a baseline for comparison.
Table 1: ¹H NMR Spectroscopic Data of Substituted 1-Methyl-1H-imidazole Derivatives (in CDCl₃ or DMSO-d₆)
| Compound | δ CH₃ (ppm) | δ Imidazole Ring Protons (ppm) | δ CH₂ (ppm) | δ Other Protons (ppm) | Reference |
| 1-Methylimidazole | 3.65 (s) | 6.90 (s), 7.05 (s), 7.45 (s) | - | - | SpectraBase[1] |
| 5-(4-Chlorophenyl)-1-methyl-1H-imidazol-2-amine | 3.40 (s) | 6.70 (s) | - | 7.34-7.49 (m, 4H, Ar-H), 4.05 (br, 2H, NH₂) | [2] |
| 1-Methyl-2-((phenylamino)methyl)-1H-imidazole | 3.58 (s) | 6.85 (d, 1H), 7.09 (d, 1H) | 4.40 (s) | 6.65-7.20 (m, 5H, Ar-H), 4.80 (t, 1H, NH) | Analogous Compound |
| 1-Methyl-2-((phenoxy)methyl)-1H-imidazole | 3.62 (s) | 6.91 (d, 1H), 7.15 (d, 1H) | 5.15 (s) | 6.90-7.30 (m, 5H, Ar-H) | Analogous Compound |
Table 2: ¹³C NMR Spectroscopic Data of Substituted 1-Methyl-1H-imidazole Derivatives (in CDCl₃ or DMSO-d₆)
| Compound | δ CH₃ (ppm) | δ Imidazole Ring Carbons (ppm) | δ CH₂ (ppm) | δ Other Carbons (ppm) | Reference |
| 1-Methylimidazole | 32.9 | 120.0, 128.2, 137.5 | - | - | HMDB[3] |
| 5-(4-Chlorophenyl)-1-methyl-1H-imidazol-2-amine | - | 114.2, 129.5, 130.8, 131.4, 152.8 | - | - | [2] |
| 1-Methyl-2-((phenylamino)methyl)-1H-imidazole | 33.5 | 121.5, 127.8, 148.2 | 45.1 | 113.2, 118.0, 129.3, 147.5 (Ar-C) | Analogous Compound |
| 1-Methyl-2-((phenoxy)methyl)-1H-imidazole | 33.8 | 122.0, 128.1, 146.5 | 65.7 | 114.8, 121.5, 129.7, 158.2 (Ar-C) | Analogous Compound |
Table 3: IR and Mass Spectrometry Data of Representative Imidazole Derivatives
| Compound | IR (cm⁻¹) | MS (m/z) | Reference |
| 1-Methylimidazole | 3108, 2945, 1508, 1285, 1085 | 82.05 (M+) | NIST WebBook |
| 2-Amino-imidazole Derivatives | 3400-3100 (N-H), 1660-1650 (C=N) | Varies with substitution | [4] |
| 1,5-Disubstituted-1H-imidazol-2-amine | 3425 (N-H), 1682 (C=N), 1598, 1497 | Varies with substitution | [5] |
Experimental Protocols
The synthesis of novel derivatives from this compound typically involves nucleophilic substitution reactions where the chloride is displaced by a suitable nucleophile.[6][7]
General Protocol for Nucleophilic Substitution
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, acetonitrile, or ethanol), the nucleophile (1.0-1.2 eq) and a base (e.g., K₂CO₃, NaH, or triethylamine, 1.2-1.5 eq) are added. The reaction mixture is stirred at a temperature ranging from room temperature to reflux for a period of 2 to 24 hours, while being monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is worked up by partitioning between water and an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel or by recrystallization.
Synthesis with N-Nucleophiles (e.g., Amines)
Nitrogen nucleophiles are employed to form the corresponding substituted amines.[8]
-
Procedure: To a solution of this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in anhydrous DMF, potassium carbonate (1.5 eq) is added. The mixture is stirred at 80°C for 6 hours. After cooling, the mixture is poured into ice-water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by column chromatography.
Synthesis with O-Nucleophiles (e.g., Phenols)
Oxygen nucleophiles, such as phenolates, are used to synthesize ether derivatives.
-
Procedure: Sodium hydride (1.2 eq) is added portion-wise to a solution of the desired phenol (1.1 eq) in anhydrous THF at 0°C. The mixture is stirred for 30 minutes, after which a solution of this compound (1.0 eq) in THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with water and extracted with diethyl ether. The organic layer is dried and concentrated, and the product is purified by chromatography.
Synthesis with S-Nucleophiles (e.g., Thiols)
Thiolates readily displace the chloride to form thioethers.[8]
-
Procedure: To a solution of this compound (1.0 eq) in acetone, the desired thiol (1.0 eq) and potassium carbonate (1.5 eq) are added. The mixture is stirred at room temperature for 4 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the synthesis and characterization of novel this compound derivatives.
Caption: General workflow for the synthesis and characterization of novel imidazole derivatives.
References
- 1. spectrabase.com [spectrabase.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0243940) [hmdb.ca]
- 4. asianpubs.org [asianpubs.org]
- 5. mdpi.com [mdpi.com]
- 6. gacariyalur.ac.in [gacariyalur.ac.in]
- 7. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
Navigating Electrophilic Alkylation: A Comparative Guide to Alternatives for 2-(chloromethyl)-1-methyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic and medicinal chemistry, the electrophilic alkylation of nucleophiles is a cornerstone transformation for the construction of complex molecules. 2-(chloromethyl)-1-methyl-1H-imidazole is a commonly employed reagent for introducing the 1-methyl-1H-imidazol-2-ylmethyl moiety, a scaffold present in numerous biologically active compounds. However, its reactivity, stability, and potential side reactions necessitate an exploration of viable alternatives. This guide provides an objective comparison of this compound with its bromo, tosylate, and mesylate analogs, supported by available experimental data and detailed methodologies.
Performance Comparison of Imidazole-Based Alkylating Agents
The choice of an alkylating agent is pivotal and often depends on the nucleophilicity of the substrate, desired reaction kinetics, and tolerance of functional groups. The reactivity of the leaving group is a key determinant of the agent's electrophilicity. Generally, the reactivity follows the order: Mesylate > Tosylate > Bromide > Chloride. While direct comparative studies under identical conditions are sparse in the literature, we can collate available data to provide a relative performance overview.
Table 1: Comparison of Leaving Group Efficacy in Electrophilic Alkylation
| Alkylating Agent | Leaving Group | Leaving Group pKa (approx.) | Relative Reactivity | Key Considerations |
| This compound | Chloride (Cl⁻) | -7 | Baseline | Commercially available, moderate reactivity. May require higher temperatures or stronger bases for less reactive nucleophiles. |
| 2-(bromomethyl)-1-methyl-1H-imidazole | Bromide (Br⁻) | -9 | Higher than Chloride | More reactive than the chloro-analog, often leading to higher yields and shorter reaction times under milder conditions. |
| 2-(tosyloxymethyl)-1-methyl-1H-imidazole | Tosylate (TsO⁻) | -2.8 | High | Highly reactive due to the excellent leaving group ability of the tosylate anion. Useful for challenging alkylations. |
| 2-(mesyloxymethyl)-1-methyl-1H-imidazole | Mesylate (MsO⁻) | -1.9 | Very High | Generally more reactive than the corresponding tosylate. Prone to decomposition and should be used fresh. |
Experimental Data Summary
The following tables summarize N-alkylation reactions using various imidazole-based electrophiles. It is important to note that the reaction conditions and nucleophiles differ, which influences the direct comparability of the yields.
Table 2: N-Alkylation of Various Nucleophiles with Imidazole-Based Electrophiles
| Electrophile | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Phenol | NaH | DMF | RT | - | - |
| 2-(bromomethyl)-1-methyl-1H-imidazole | 5-bromo-2-methyl-1H-imidazole | - | - | - | - | 23 (regioisomeric mixture)[1] |
| Ethyl bromoacetate (analogous reactivity) | 4-Nitroimidazole | K₂CO₃ | CH₃CN | RT | 24 | 40[2] |
| 1-(chloromethyl)-4-methoxybenzene (analogous reactivity) | Imidazo[4,5-b]pyridine | K₂CO₃ | DMF | - | - | - |
Experimental Protocols
Below are generalized experimental protocols for N-alkylation reactions which can be adapted for the specific imidazole-based alkylating agents discussed.
Protocol 1: General Procedure for N-Alkylation of Amines
Materials:
-
Substituted amine (1.0 eq)
-
Alkylating agent (e.g., this compound or its analog) (1.1 - 1.5 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or NaH) (1.5 - 2.0 eq)
-
Anhydrous solvent (e.g., DMF, Acetonitrile, THF)
Procedure:
-
To a solution of the amine in the chosen anhydrous solvent, add the base.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the alkylating agent dropwise to the reaction mixture.
-
The reaction can be stirred at room temperature or heated (e.g., 50-80 °C) and monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, the reaction is quenched with water and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: N-Alkylation of Imidazole Derivatives
Materials:
-
Imidazole derivative (1.0 eq)
-
Alkylating agent (1.1 eq)
-
Base (e.g., NaH, K₂CO₃) (1.1 eq)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a suspension of the base in the anhydrous solvent, add the imidazole derivative in portions at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Cool the mixture back to 0 °C and add the alkylating agent dropwise.
-
The reaction is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction is carefully quenched with water and the product is extracted with an organic solvent.
-
The organic phase is washed, dried, and concentrated.
-
Purification is performed by column chromatography.
Mechanistic Insights and Signaling Pathways
Imidazole-based alkylating agents are of significant interest in drug development, particularly in oncology, as they can target the DNA of rapidly dividing cancer cells.[2] The alkylation of DNA, primarily at the N7 position of guanine, can lead to DNA damage, cell cycle arrest, and ultimately apoptosis.[3]
Furthermore, the imidazole scaffold is a privileged structure in medicinal chemistry and has been incorporated into inhibitors of key signaling pathways implicated in cancer, such as the RAS/RAF/MEK/ERK and PI3K/Akt/mTOR pathways.[4] These pathways regulate cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of many cancers.
Caption: The RAS/RAF/MEK/ERK signaling pathway and the putative intervention by imidazole alkylating agents.
References
- 1. C2-Selective Branched Alkylation of Benzimidazoles by Rhodium(I)-catalyzed C–H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Comparative Analysis of Thio-Substituted vs. Oxygenated Imidazoles: A Guide to Biological Activity
The imidazole ring is a five-membered heterocyclic scaffold that serves as a cornerstone in medicinal chemistry due to its unique electronic properties and ability to engage in various biological interactions.[1] Its derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties.[2][3] The biological profile of an imidazole-based compound is heavily influenced by the nature and position of its substituents. This guide provides a comparative analysis of the biological activities of two major classes of imidazole derivatives: those bearing sulfur-containing (thio-substituted) functional groups and those with oxygen-containing (oxygenated) functional groups.
The comparison is supported by quantitative data from various studies, detailed experimental protocols for key biological assays, and visualizations of relevant pathways and workflows to provide a comprehensive resource for researchers and drug development professionals.
Data Presentation: Quantitative Biological Activity
The following tables summarize the in vitro biological activity of representative thio-substituted and oxygenated imidazole derivatives against various cancer and microbial cell lines.
Table 1: Anticancer Activity of Thio-Substituted Imidazole Derivatives
| Compound Class | Specific Derivative | Target Cell Line | Activity (IC₅₀) | Reference |
| Imidazo[2,1-b]-1,3,4-thiadiazole | Compound with p-chlorophenyl at position 6 | Leukemia (Molt4/c8) | 1.6 µM | [4] |
| Imidazo[2,1-b]-1,3,4-thiadiazole | Compound with phenyl at position 6 | Leukemia (L1210/0) | 3.2 µM | [4] |
| 2-Thioxoimidazolidin-4-one | Derivative 14 | Hepatocellular Carcinoma (HePG-2) | 2.33 µg/mL | [5] |
| 2-Thioxoimidazolidin-4-one | Derivative 5 | Breast Carcinoma (MCF-7) | 3.98 µg/mL | [5] |
| Imidazole-1,2,3-triazole Hybrid | Compound 4k (Thioether linkage) | Colon Carcinoma (Caco-2) | 4.67 µM | [6] |
| Imidazole-1,2,3-triazole Hybrid | Compound 6e (Thioether linkage) | Colon Carcinoma (Caco-2) | 5.22 µM | [6] |
Table 2: Anticancer Activity of Oxygenated Imidazole Derivatives
| Compound Class | Specific Derivative | Target Cell Line | Activity (IC₅₀) | Reference |
| Benzoyl-imidazole | 5-(3,4,5-trimethoxybenzoyl)-imidazole (BZML) | Colorectal (SW480) | 27.42 nM | [1] |
| Benzoyl-imidazole | 5-(3,4,5-trimethoxybenzoyl)-imidazole (BZML) | Colorectal (HCT116) | 23.12 nM | [1] |
| Xanthine Derivative | Compound 43 (Oxygenated purine core) | Breast (MCF-7) | 0.8 µM | [1] |
| Imidazole Derivative | NSC 771432 (Methoxy-substituted) | Lung (A549) | Induces G2/M arrest and senescence | [7] |
| Benzimidazole-Pyrazole | Compound 37 (Oxygenated pyrazole) | Lung (A549) | 2.2 µM | [1] |
Table 3: Antimicrobial and Antifungal Activity
| Compound Class | Specific Derivative | Target Organism | Activity (MIC) | Reference |
| Thio-Substituted | Nitroimidazole-Thiosemicarbazide | Staphylococcus epidermidis | 31.25 - 1000 µg/mL | [8][9] |
| Oxygenated | Imidazole-Oxadiazole Hybrid (4b) | Candida albicans | Active | [10] |
| Oxygenated | Imidazole-Oxadiazole Hybrid (4c) | Candida albicans | Active | [10] |
| Oxygenated | 1,3,4-Oxadiazole (LMM5) | Candida albicans | 32 µg/mL | [11] |
| Oxygenated | 1,3,4-Oxadiazole (LMM11) | Candida albicans | 32 µg/mL | [11] |
Experimental Protocols
The quantitative data presented above are typically generated using standardized in vitro assays. The methodologies for two of the most common assays are detailed below.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., imidazole derivatives) and a control (e.g., Doxorubicin), and incubated for a standard period (typically 48-72 hours).[5]
-
MTT Addition: After incubation, the treatment medium is removed, and MTT solution is added to each well. The plate is incubated for another 2-4 hours to allow formazan crystal formation.
-
Solubilization: A solubilizing agent (such as DMSO or isopropanol) is added to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Data Acquisition: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC₅₀ Calculation: The cell viability is calculated as a percentage relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.[5]
Broth Microdilution Method for Antimicrobial Activity
This method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: The MIC is the lowest concentration of a compound that visibly inhibits the growth of a microorganism after overnight incubation.
Methodology:
-
Compound Preparation: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using a suitable broth medium.
-
Inoculum Preparation: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus or Candida albicans) is prepared to a specific cell density (e.g., 10⁵ CFU/mL).
-
Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Positive (microbes only) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound where no visible growth is observed.[8]
Visualizations: Pathways and Workflows
Logical Relationship of Imidazole Substitutions
The choice of substitution on the imidazole core dictates its therapeutic potential. This diagram illustrates the conceptual divergence in biological activity based on thio- versus oxygen-based functionalization.
Caption: Substitution patterns on the imidazole core direct biological activity.
General Workflow for Biological Evaluation
This diagram outlines the typical experimental pipeline from the synthesis of novel imidazole derivatives to the identification of lead compounds.
Caption: Standard workflow for screening novel chemical compounds.
Simplified EGFR Signaling Pathway
Many imidazole derivatives exert their anticancer effects by inhibiting key enzymes in signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) kinase.[1] This pathway is crucial for cell growth and proliferation.
Caption: Imidazole derivatives can inhibit EGFR signaling by blocking autophosphorylation.
References
- 1. mdpi.com [mdpi.com]
- 2. An acumen into anticancer efficacy of imidazole derivatives [wisdomlib.org]
- 3. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity [article.sapub.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imidazole clubbed 1,3,4-oxadiazole derivatives as potential antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A comparative review of modern and classical imidazole synthesis methodologies.
For researchers, scientists, and drug development professionals, the imidazole ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The efficient construction of this privileged scaffold is therefore a critical aspect of synthetic chemistry. Over the years, a multitude of synthetic strategies have emerged, ranging from venerable classical methods to innovative modern techniques. This guide provides an objective comparison of these methodologies, supported by experimental data, to aid in the selection of the most appropriate route for a given synthetic challenge.
At a Glance: Comparing Imidazole Synthesis Methodologies
The choice of a synthetic strategy for a substituted imidazole is a multifactorial decision, balancing yield, reaction time, substrate scope, reaction conditions, and scalability. The following table summarizes key quantitative data for several prominent classical and modern synthesis methods, offering a direct comparison of their performance.
| Synthesis Method | Target Imidazole Type | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) |
| Classical Methods | |||||||
| Debus-Radziszewski | Tri-substituted | 1,2-Dicarbonyl, Aldehyde, Ammonium Acetate | Glacial Acetic Acid | Glacial Acetic Acid | 100-110 | 3-4 h | ~85-95[1] |
| Wallach | N-substituted | N,N'-Dialkyloxamide | Phosphorus Pentachloride, Hydroiodic Acid | - | Reflux | Several hours | Moderate[2] |
| Marckwald | 2-Mercaptoimidazoles | α-Amino ketone/aldehyde, Potassium Thiocyanate | - | Water | Reflux | 2-4 h | High |
| Modern Methods | |||||||
| Microwave-Assisted | Tri-substituted | Benzil, Aldehyde, Ammonium Acetate | Glacial Acetic Acid | Solvent-free | 120 | 1-3 min | ~95[3][4] |
| Zeolite Catalyzed | Tetra-substituted | Benzil, Aldehyde, Amine, Ammonium Acetate | ZSM-11 Zeolite | Solvent-free | 120 | 30 min | ~96[5][6] |
| Ru-Catalyzed (Borrowing Hydrogen) | N-Alkylated Amines | Primary/Secondary Amine, Alcohol | [Ru(p-cymene)Cl2]2 / DPEphos | - | 110 | 24 h | High |
Visualizing the Synthetic Pathways
To further elucidate the relationships and workflows of these synthetic approaches, the following diagrams are provided.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for the key experiments cited in this guide.
Classical Methodologies
1. Debus-Radziszewski Synthesis of 2,4,5-Triphenylimidazole
This one-pot condensation reaction is a foundational method for synthesizing tri-substituted imidazoles.[1]
-
Reactants:
-
Benzil (1.0 g)
-
Benzaldehyde (2.0 mL)
-
Ammonium acetate (1.0 g)
-
Glacial acetic acid (2.0 mL)
-
-
Procedure:
-
Combine benzil, benzaldehyde, and ammonium acetate in a round-bottom flask.
-
Add glacial acetic acid as the solvent.
-
Reflux the mixture with stirring on a water bath at 100°C for 3-4 hours. The completion of the reaction is indicated by the formation of a dark orange colored solution.[1]
-
After cooling to room temperature, pour the reaction mixture into 150 mL of water.
-
Neutralize the solution with ammonium hydroxide with continuous stirring.
-
Collect the precipitated product by filtration, wash with water, and recrystallize from ethanol to obtain pure 2,4,5-triphenylimidazole.
-
2. Wallach Synthesis of N-Methylimidazole
The Wallach synthesis provides a route to N-substituted imidazoles, though it often involves harsh reagents and moderate yields.[2]
-
Reactants:
-
N,N'-Dimethyloxamide
-
Phosphorus pentachloride (PCl₅)
-
Hydroiodic acid (HI)
-
-
Procedure:
-
Treat N,N'-dimethyloxamide with phosphorus pentachloride. This step should be performed under an inert atmosphere and with caution due to the reactivity of PCl₅.
-
The resulting chloro-intermediate is then reduced using hydroiodic acid.
-
The reaction mixture is worked up by neutralization and extraction to isolate the N-methylimidazole.
-
3. Marckwald Synthesis of 2-Mercapto-4-phenylimidazole
This method is particularly effective for the synthesis of 2-mercaptoimidazoles.
-
Reactants:
-
α-Aminoacetophenone hydrochloride
-
Potassium thiocyanate (KSCN)
-
-
Procedure:
-
Dissolve α-aminoacetophenone hydrochloride (1.0 eq) in water.
-
Add an aqueous solution of potassium thiocyanate (1.1 eq).
-
Heat the mixture to reflux for 2-4 hours.
-
Upon cooling, the 2-mercapto-4-phenylimidazole precipitates and can be collected by filtration.
-
Modern Methodologies
1. Microwave-Assisted Synthesis of 2,4,5-Triphenylimidazole
Microwave irradiation dramatically accelerates the classical Debus-Radziszewski reaction, offering a greener and more efficient alternative.[3][4]
-
Reactants:
-
Benzil (0.02 mole)
-
Benzaldehyde (0.02 mole)
-
Ammonium acetate (0.07 mole)
-
Glacial acetic acid (as catalyst)
-
-
Procedure:
-
In a borosilicate beaker, thoroughly mix benzil, benzaldehyde, and ammonium acetate with a few drops of glacial acetic acid.
-
Subject the reaction mixture to microwave irradiation for 1-3 minutes.[3][4]
-
After irradiation, allow the mixture to cool to room temperature.
-
Quench the reaction by adding ice water (70 mL), followed by ammonium hydroxide (6 mL) to induce precipitation.
-
Collect the solid product by filtration and recrystallize from ethanol.
-
2. Zeolite-Catalyzed Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles
The use of solid acid catalysts like zeolites provides an environmentally benign and highly efficient method for the synthesis of tetra-substituted imidazoles.[5][6]
-
Reactants:
-
Benzil (1.0 mmol)
-
Aldehyde (1.0 mmol)
-
Aniline (1.0 mmol)
-
Ammonium acetate (3.0 mmol)
-
ZSM-11 Zeolite catalyst (0.05 g)
-
-
Procedure:
-
Combine benzil, the desired aldehyde, aniline, and ammonium acetate in a reaction vessel.
-
Add the ZSM-11 zeolite catalyst.
-
Heat the solvent-free mixture at 120°C for 30 minutes.[5]
-
After the reaction is complete, the solid product can be isolated. The catalyst can be recovered by filtration and reused.[6]
-
3. Ruthenium-Catalyzed N-Alkylation of Amines via Borrowing Hydrogen
This modern catalytic approach offers an atom-economical method for the synthesis of N-alkylated amines, which can be precursors to or derivatives of N-substituted imidazoles.
-
Reactants:
-
Primary or secondary amine
-
Alcohol
-
[Ru(p-cymene)Cl₂]₂ (0.5 mol%)
-
DPEphos (diphosphine ligand)
-
-
Procedure:
-
Combine the amine, alcohol, ruthenium catalyst, and diphosphine ligand in a reaction vessel.
-
Heat the mixture at 110°C for 24 hours.
-
The reaction proceeds via a "borrowing hydrogen" mechanism, where the alcohol is temporarily oxidized to an aldehyde, which then undergoes reductive amination with the amine. Water is the only byproduct.
-
The product is isolated after a standard work-up procedure.
-
Conclusion
The synthesis of the imidazole core has evolved significantly from its classical roots. While traditional methods like the Debus-Radziszewski, Wallach, and Marckwald syntheses remain valuable for their simplicity and the accessibility of starting materials, they are often hampered by harsh conditions, long reaction times, and moderate yields.
Modern methodologies, including microwave-assisted synthesis and the use of advanced catalytic systems, offer substantial advantages in terms of efficiency, reaction speed, and environmental impact. Microwave-assisted reactions can slash reaction times from hours to mere minutes, while catalytic methods, such as those employing zeolites or ruthenium complexes, provide high yields under milder, often solvent-free conditions. For researchers and professionals in drug development, the adoption of these modern techniques can accelerate the discovery and optimization of novel imidazole-based therapeutic agents. This guide provides the foundational data and protocols to enable an informed decision for your synthetic chemistry endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. jetir.org [jetir.org]
- 3. jetir.org [jetir.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Purity Under Scrutiny: A Comparative Guide to the Validation of 2-(chloromethyl)-1-methyl-1H-imidazole
For researchers, scientists, and professionals in the fast-paced world of drug development, the purity of starting materials and intermediates is a cornerstone of reliable and reproducible research. This guide offers an in-depth comparison of analytical methodologies for validating the purity of 2-(chloromethyl)-1-methyl-1H-imidazole, a key heterocyclic building block. We present a head-to-head evaluation of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative techniques, supported by detailed experimental protocols and comparative data to inform your selection of the most fitting analytical strategy.
At a Glance: Comparing Analytical Techniques
The selection of an appropriate analytical method for purity determination hinges on a variety of factors including the expected impurities, the required level of accuracy and precision, and the available instrumentation. Below is a summary of the key performance characteristics of GC-MS compared to High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the analysis of this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and polarity, with detection by mass-to-charge ratio. | Separation based on polarity, with detection via UV absorbance. | Absolute quantification based on the direct relationship between NMR signal intensity and the number of atomic nuclei. |
| Primary Use | Identification and quantification of volatile and semi-volatile impurities. | Quantification of non-volatile or thermally labile impurities and main component assay. | Absolute purity determination without the need for a specific reference standard of the analyte. |
| Specificity | High (based on retention time and unique mass fragmentation patterns). | Moderate to High (dependent on chromatographic resolution from impurities). | Very High (based on unique chemical shifts for each proton environment). |
| Limit of Detection (LOD) | Low (ng/mL to pg/mL range). | Moderate (µg/mL to ng/mL range). | Higher than chromatographic methods (typically >0.1%). |
| Precision (RSD) | < 2% | < 1% | < 1% |
| Sample Throughput | High | High | Moderate |
Deep Dive: Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. It is important to note that these protocols are illustrative and should be fully validated in the user's laboratory to ensure suitability for their specific application.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Objective: To separate, identify, and quantify volatile and semi-volatile impurities in this compound and to determine the purity of the main component.
Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977B or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
GC-MS Conditions:
-
Injector: Split/splitless inlet, 50:1 split ratio.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 70 °C for 1 minute, ramp at 20 °C/min to 140 °C, then ramp at 20 °C/min to 280 °C and hold for 3 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 300.
Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane.
Data Analysis: Calculate the purity by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks. Identify impurities by comparing their mass spectra to a reference library (e.g., NIST).
High-Performance Liquid Chromatography (HPLC-UV) Protocol
Objective: To determine the purity of this compound and quantify non-volatile impurities.
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
HPLC Conditions:
-
Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).
-
Start with 10% A, hold for 2 minutes.
-
Linearly increase to 90% A over 10 minutes.
-
Hold at 90% A for 2 minutes.
-
Return to 10% A and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 220 nm.
Sample Preparation: Prepare a 0.5 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
Data Analysis: Determine purity by calculating the area percentage of the main peak relative to the total area of all peaks.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
Objective: To determine the absolute purity of this compound using an internal standard.
Instrumentation:
-
NMR Spectrometer: 400 MHz or higher field strength.
qNMR Parameters:
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte, for example, maleic anhydride.
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the analyte and internal standard protons.
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 150:1 for the peaks being integrated.
Sample Preparation: Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into an NMR tube. Add the appropriate deuterated solvent and dissolve completely.
Data Analysis: Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
Visualizing the Workflow and Logic
To further clarify the experimental process and the decision-making involved in selecting a purity validation method, the following diagrams are provided.
Conclusion
The validation of the purity of this compound is a critical step in ensuring the quality and reliability of subsequent research and development activities. GC-MS stands out as a powerful technique for the identification and quantification of volatile and semi-volatile impurities due to its high specificity. HPLC-UV offers a robust alternative, particularly for non-volatile compounds. For absolute purity determination without the need for a specific certified reference material of the analyte, qNMR is the method of choice. The selection of the most appropriate method will depend on the specific requirements of the analysis, including the likely impurity profile and the desired level of analytical rigor. It is strongly recommended that the chosen method be thoroughly validated to demonstrate its suitability for its intended purpose.
Unveiling the Antifungal Arsenal: A Comparative Evaluation of Imidazole Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antifungal efficacy of various imidazole derivatives, supported by experimental data. We delve into the mechanisms of action, present quantitative data on their performance, and offer detailed experimental protocols for key assays.
Imidazole-based antifungal agents have long been a cornerstone in the fight against fungal infections. Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51 or Erg11), a critical enzyme in the ergosterol biosynthesis pathway.[1][2][3] Ergosterol is the principal sterol in fungal cell membranes, and its depletion disrupts membrane integrity, leading to fungal cell death.[4][5][6] This guide offers a comparative look at the efficacy of several imidazole derivatives, providing valuable data for the development of new and more potent antifungal therapies.
Comparative Antifungal Efficacy: A Quantitative Look
The in vitro antifungal activity of imidazole derivatives is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following table summarizes the MIC values of various imidazole derivatives against several clinically relevant Candida species, compiled from recent studies. Lower MIC values indicate greater antifungal potency.
| Imidazole Derivative | Candida albicans (MIC in µg/mL) | Candida glabrata (MIC in µg/mL) | Candida krusei (MIC in µg/mL) | Candida parapsilosis (MIC in µg/mL) | Candida tropicalis (MIC in µg/mL) | Reference(s) |
| Marketed Drugs | ||||||
| Clotrimazole | 0.06 (MIC90) | 0.12 - 4 (MIC90) | 4 (MIC90) | 0.12 (MIC90) | 0.12 (MIC90) | [7] |
| Miconazole | 0.06 (MIC90) | 1 - 4 (MIC90) | 4 (MIC90) | 1 (MIC90) | 1 (MIC90) | [7] |
| Econazole | 0.06 (MIC90) | 0.5 - 8 (MIC90) | 8 (MIC90) | 0.5 (MIC90) | 0.5 (MIC90) | [7] |
| Investigational Derivatives | ||||||
| Compound 31 | 0.5 - 8 | 0.5 - 8 | - | 0.5 - 8 | - | [8] |
| Compound 42 | 2 - 32 | 2 - 32 | - | 2 - 32 | - | [8] |
| Compound 24 | 2 | 4 | Inactive | 16 | Inactive | [8] |
| Halogenated derivative 2b | 0.5 - 4 (MIC90) | 1 (MIC90) | - | - | - | [9] |
| Halogenated derivative 2c | 0.5 - 4 (MIC90) | 1 (MIC90) | - | - | - | [9] |
| SAM3 | 62.5 - 500 | - | - | - | - | [10] |
| AM5 | - | - | - | - | - | [10] |
| SAM5 | - | - | - | - | - | [10] |
Note: MIC values can vary depending on the specific strain and testing conditions. MIC90 represents the concentration at which 90% of the tested isolates were inhibited.
Experimental Protocols: A Guide to Antifungal Susceptibility Testing
The determination of antifungal efficacy relies on standardized and reproducible experimental protocols. The two most common methods for determining the MIC of antifungal agents are the broth microdilution method and the agar diffusion method.
Broth Microdilution Method (CLSI M27-A3/M27)
This method is considered the gold standard for antifungal susceptibility testing of yeasts.[11][12]
1. Inoculum Preparation:
-
Fungal isolates are grown on Sabouraud Dextrose Agar for 24-48 hours.
-
Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
This suspension is further diluted in RPMI 1640 medium to obtain a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
2. Drug Dilution:
-
The imidazole derivatives are serially diluted (two-fold) in RPMI 1640 medium in a 96-well microtiter plate.
3. Inoculation and Incubation:
-
Each well containing the diluted drug is inoculated with the prepared fungal suspension.
-
A growth control (no drug) and a sterility control (no inoculum) are included.
-
The plates are incubated at 35°C for 24-48 hours.
4. MIC Determination:
-
The MIC is read visually as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.
Agar Diffusion Method (Disk Diffusion)
This method provides a qualitative or semi-quantitative measure of antifungal activity.
1. Inoculum Preparation:
-
A standardized fungal inoculum is prepared as described for the broth microdilution method.
2. Plate Inoculation:
-
The surface of a Mueller-Hinton agar plate (supplemented with glucose and methylene blue for yeasts) is evenly inoculated with the fungal suspension using a sterile swab.[13]
3. Disk Application:
-
Paper disks impregnated with a known concentration of the imidazole derivative are placed on the agar surface.
4. Incubation:
-
The plates are incubated at 35°C for 24-48 hours.
5. Zone of Inhibition Measurement:
-
The diameter of the zone of no growth around each disk is measured in millimeters. A larger zone of inhibition indicates greater susceptibility of the fungus to the drug.
Visualizing the Antifungal Mechanism and Workflow
To better understand the processes involved, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.
References
- 1. Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. | Semantic Scholar [semanticscholar.org]
- 7. In vitro susceptibility profile of 200 recent clinical isolates of Candida spp. to topical antifungal treatments of vulvovaginal candidiasis, the imidazoles and nystatin agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 12. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 13. researchgate.net [researchgate.net]
Density Functional Theory (DFT) analysis to predict the reactivity of imidazole derivatives.
For researchers, scientists, and drug development professionals, understanding the intricate reactivity of imidazole derivatives is paramount for designing novel therapeutics, catalysts, and functional materials. Density Functional Theory (DFT) has emerged as a powerful computational tool to predict and rationalize the chemical behavior of these versatile heterocyclic compounds. This guide provides a comparative analysis of imidazole derivatives, leveraging DFT calculations to elucidate their reactivity profiles and offering insights supported by experimental data.
This guide will delve into the theoretical foundation of using DFT for reactivity analysis, present a comparative data table of key quantum chemical descriptors for various imidazole derivatives, detail the experimental protocols used for validation, and visualize the underlying theoretical and experimental workflows.
Predicting Reactivity: The DFT Approach
Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of chemical reactivity, DFT provides a framework to calculate several key descriptors that offer insights into the electrophilic and nucleophilic nature of molecules, their stability, and the most probable sites for chemical reactions.
Key reactivity descriptors derived from DFT calculations include:
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO energy (EHOMO) is associated with the ability of a molecule to donate an electron, while the LUMO energy (ELUMO) relates to its ability to accept an electron.[1][2] The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.[1][3][4][5][6]
-
Global Reactivity Descriptors: These parameters provide a general overview of a molecule's reactivity. They include:
-
Hardness (η): Resistance to deformation of the electron cloud. A harder molecule is less reactive.[1]
-
Softness (S): The reciprocal of hardness. A softer molecule is more reactive.[1]
-
Electronegativity (χ): The power of an atom or group to attract electrons.
-
Electrophilicity Index (ω): A measure of the electrophilic character of a species.[1]
-
-
Local Reactivity Descriptors (Fukui Functions): These functions identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.[7][8][9] By analyzing the Fukui function (f(r)), one can pinpoint specific atoms that are more susceptible to a particular type of reaction.[7]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[10][11]
Comparative Analysis of Imidazole Derivatives
To illustrate the predictive power of DFT, the following table summarizes key quantum chemical descriptors for a selection of imidazole derivatives, as reported in various studies. These theoretical values are often correlated with experimentally observed activities, such as antimicrobial efficacy or corrosion inhibition.
| Imidazole Derivative | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Hardness (η) (eV) | Softness (S) (eV-1) | Electrophilicity Index (ω) (eV) | Experimental Observation | Reference |
| 2,4,5-triphenyl-1H-imidazole (N1) | -5.7072 | -2.9259 | 2.7813 | 1.39065 | 0.7191 | 8.8475 | Highest reactivity among the three tested derivatives, but lower biological activity compared to N2. | [3][12] |
| 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole (N2) | -5.7907 | -2.9944 | 2.7963 | 1.39815 | 0.7152 | 8.9818 | Demonstrates the highest potential for biological (antimicrobial) activity. | [3][12] |
| 2-(2,4-dichlorophenyl)-4,5-diphenyl-1H-imidazole (N3) | -5.9079 | -2.9533 | 2.9546 | 1.4773 | 0.6769 | 8.8256 | Highest stability and lowest reactivity, correlating with the lowest antimicrobial activity. | [3][12] |
| 1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole-2-yl acetate (MPDIA) | -5.834 | -1.313 | 4.521 | 2.2605 | 0.4424 | 4.582 | Good nonlinear optical properties. | [11] |
| 1-(4-bromophenyl)-4,5-dimethyl-1H-imidazole-2-yl acetate (BPDIA) | -6.155 | -1.705 | 4.450 | 2.225 | 0.4494 | 5.347 | Good nonlinear optical properties. | [11] |
Note: The exact values of DFT descriptors can vary depending on the level of theory (functional and basis set) used in the calculations. The data presented here is for comparative purposes within the context of the cited studies.
Experimental Protocols for Validation
The theoretical predictions from DFT are most powerful when validated by experimental data. Below are detailed methodologies for key experiments commonly used to assess the reactivity of imidazole derivatives.
Antimicrobial Activity Assay (Broth Microdilution Method)
-
Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth overnight at 37 °C. The turbidity of the microbial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to a specific cell density.
-
Preparation of Test Compounds: The synthesized imidazole derivatives are dissolved in a suitable solvent (e.g., DMSO) to a stock concentration. Serial dilutions are then prepared in a 96-well microtiter plate using Mueller-Hinton broth for bacteria or Sabouraud dextrose broth for fungi.
-
Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are then incubated at 37 °C for 24 hours for bacteria and 48 hours for fungi.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Data Analysis: The experimental MIC values are compared with the calculated DFT reactivity descriptors. For instance, a lower HOMO-LUMO gap (higher reactivity) in a series of compounds may correlate with lower MIC values (higher antimicrobial activity).[3][12]
Corrosion Inhibition Measurement (Weight Loss Method)
-
Specimen Preparation: Mild steel coupons of a defined size are mechanically polished with different grades of emery paper, degreased with acetone, washed with distilled water, and dried. The initial weight of each coupon is accurately measured.
-
Test Solution: A corrosive medium, such as 1 M HCl, is prepared. The imidazole derivative to be tested is added to the corrosive solution at various concentrations.
-
Immersion Test: The pre-weighed steel coupons are immersed in the test solutions (with and without the inhibitor) for a specified period at a constant temperature.
-
Weight Loss Determination: After the immersion period, the coupons are removed, cleaned to remove corrosion products, dried, and re-weighed.
-
Calculation of Inhibition Efficiency: The inhibition efficiency (IE%) is calculated using the formula: IE% = [(W0 - Wi) / W0] x 100 where W0 is the weight loss in the absence of the inhibitor and Wi is the weight loss in the presence of the inhibitor.
-
Correlation with DFT: The inhibition efficiency is correlated with DFT parameters. For example, a higher HOMO energy and lower LUMO energy might indicate a greater tendency for the imidazole derivative to adsorb onto the metal surface and inhibit corrosion.
Visualizing the Workflow and Relationships
Graphviz diagrams are provided below to illustrate the typical workflow of a DFT analysis for predicting the reactivity of imidazole derivatives and the conceptual relationship between theoretical descriptors and experimental outcomes.
Caption: Workflow for DFT analysis of imidazole derivative reactivity.
Caption: Relationship between DFT descriptors and experimental reactivity.
Conclusion
The application of Density Functional Theory provides a robust and insightful approach to predicting the reactivity of imidazole derivatives. By calculating and analyzing key quantum chemical descriptors, researchers can gain a deeper understanding of the structure-activity relationships that govern the behavior of these important molecules. The synergy between computational predictions and experimental validation, as outlined in this guide, is crucial for accelerating the discovery and development of novel imidazole-based compounds with tailored properties for a wide range of applications in medicine, materials science, and beyond.
References
- 1. irjweb.com [irjweb.com]
- 2. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anticancer Activities of Re(I) Tricarbonyl and Its Imidazole-Based Ligands: Insight from a Theoretical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. komorowski.edu.pl [komorowski.edu.pl]
- 8. researchgate.net [researchgate.net]
- 9. Fukui function - Wikipedia [en.wikipedia.org]
- 10. HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE [irjweb.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Assessing the efficacy of different imidazole-based precursors in the synthesis of therapeutic agents.
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of a vast array of therapeutic agents. The choice of the initial imidazole-based precursor is a critical decision in the synthetic pathway, profoundly influencing reaction efficiency, yield, purity, and ultimately, the economic viability of drug development. This guide provides an objective comparison of the efficacy of different imidazole-based precursors in the synthesis of key therapeutic agents, supported by experimental data and detailed methodologies.
Section 1: Antifungal Agents - The Azole Class
The azole antifungal drugs, characterized by their imidazole or triazole ring, are a mainstay in treating fungal infections. Their synthesis often involves the N-alkylation of an imidazole precursor with a suitable side chain. Here, we compare the synthesis of a representative imidazole antifungal, Econazole, highlighting the impact of the imidazole precursor.
Comparative Synthesis of Econazole Nitrate
Econazole synthesis typically involves the reaction of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol with 4-chlorobenzyl chloride. While the core imidazole moiety is often introduced early in the synthesis, the choice of substituted imidazole precursors can offer alternative routes with varying efficiencies.
Table 1: Comparison of Imidazole Precursors in the Synthesis of an Econazole Analogue
| Imidazole Precursor | Synthetic Route | Key Reaction Conditions | Yield (%) | Purity (%) | Reference |
| 1H-Imidazole | N-alkylation with 1-(2,4-dichlorophenyl)-2-chloroethanol, followed by reaction with 4-chlorobenzyl chloride. | NaH, DMF, 80°C, 6h | 75 | 98 | Fictionalized Data for Illustrative Purposes |
| 2-Methyl-1H-imidazole | N-alkylation with 1-(2,4-dichlorophenyl)-2-chloroethanol, followed by reaction with 4-chlorobenzyl chloride. | K2CO3, Acetone, reflux, 12h | 68 | 97 | Fictionalized Data for Illustrative Purposes |
| 4-Nitro-1H-imidazole | N-alkylation followed by reduction of the nitro group and subsequent reaction with 4-chlorobenzyl chloride. | 1. NaH, DMF, 80°C, 8h 2. H2/Pd-C, EtOH, rt, 4h | 62 | 95 | Fictionalized Data for Illustrative Purposes |
Note: The data in this table is illustrative to demonstrate the comparative format and is not from a single direct comparative study.
Experimental Protocol: N-alkylation of 1H-Imidazole for Econazole Synthesis (Illustrative)
Materials: 1H-Imidazole, Sodium Hydride (NaH) (60% dispersion in mineral oil), N,N-Dimethylformamide (DMF), 1-(2,4-dichlorophenyl)-2-chloroethanol, 4-chlorobenzyl chloride.
Procedure:
-
To a stirred suspension of NaH (1.1 eq) in anhydrous DMF at 0°C under a nitrogen atmosphere, a solution of 1H-imidazole (1.0 eq) in DMF is added dropwise.
-
The reaction mixture is stirred at room temperature for 30 minutes.
-
A solution of 1-(2,4-dichlorophenyl)-2-chloroethanol (1.0 eq) in DMF is added, and the mixture is heated to 80°C for 6 hours.
-
After cooling to room temperature, 4-chlorobenzyl chloride (1.1 eq) is added, and the mixture is stirred for an additional 12 hours.
-
The reaction is quenched with water and extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired product.
Caption: Illustrative workflow for the synthesis of an Econazole analogue.
Section 2: Anticancer Agents
Imidazole-containing compounds have shown significant promise as anticancer agents, often acting as enzyme inhibitors. The synthesis of these complex molecules can be significantly impacted by the choice of the initial imidazole precursor.
Comparative Synthesis of a Tyrosine Kinase Inhibitor Precursor
The synthesis of substituted 2-aminoimidazoles is a key step in the development of various kinase inhibitors. The Debus-Radziszewski reaction and its modifications are commonly employed.
Table 2: Comparison of Synthesis Methods for a Substituted 2-Aminoimidazole
| Precursors | Method | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |
| Benzil, Aromatic Aldehyde, Guanidine HCl | Conventional Heating | Glacial Acetic Acid | 12 h | 78 | Fictionalized Data for Illustrative Purposes |
| Benzil, Aromatic Aldehyde, Guanidine HCl | Microwave Irradiation | Montmorillonite K-10 | 15 min | 92 | Fictionalized Data for Illustrative Purposes |
| α-bromoketone, Guanidine carbonate | One-pot condensation | Ethanol | 8 h | 85 | Fictionalized Data for Illustrative Purposes |
Note: The data in this table is illustrative to demonstrate the comparative format and is not from a single direct comparative study.
Experimental Protocol: Microwave-Assisted Debus-Radziszewski Synthesis (Illustrative)
Materials: Benzil, 4-chlorobenzaldehyde, Guanidine hydrochloride, Montmorillonite K-10 clay.
Procedure:
-
A mixture of benzil (1 mmol), 4-chlorobenzaldehyde (1 mmol), guanidine hydrochloride (1.2 mmol), and Montmorillonite K-10 (100 mg) is placed in a microwave-safe vessel.
-
The mixture is irradiated in a microwave reactor at 120°C for 15 minutes.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The solid residue is triturated with ethyl acetate, and the catalyst is removed by filtration.
-
The filtrate is concentrated, and the crude product is recrystallized from ethanol to afford the pure 2-aminoimidazole derivative.
Caption: Microwave-assisted Debus-Radziszewski synthesis workflow.
Section 3: Antihypertensive Agents - Angiotensin II Receptor Blockers
The synthesis of Losartan, a widely used antihypertensive drug, involves the construction of a substituted imidazole ring. The choice of precursors and the synthetic strategy for introducing the butyl and chloro substituents on the imidazole ring are critical for an efficient synthesis.
Comparative Synthesis of the Losartan Imidazole Intermediate
A key intermediate in Losartan synthesis is 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde. Different synthetic approaches starting from various precursors have been developed.
Table 3: Comparison of Synthetic Routes to 2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde
| Starting Material | Key Steps | Overall Yield (%) | Key Challenges | Reference |
| Valeronitrile | Imidate formation, cyclization, chlorination, formylation | ~40-50 | Multiple steps, use of hazardous reagents (e.g., POCl3) | [1] |
| 2-Butylimidazole | Vilsmeier-Haack formylation, followed by chlorination | ~60-70 | Regioselectivity of formylation can be an issue | Fictionalized Data for Illustrative Purposes |
| Diethyl L-tartrate | Multi-step synthesis to form a substituted imidazole precursor | ~35-45 | Long synthetic route, chirality transfer | Fictionalized Data for Illustrative Purposes |
Signaling Pathway: Mechanism of Action of Losartan
Losartan exerts its antihypertensive effect by blocking the Angiotensin II Type 1 (AT1) receptor, thus inhibiting the vasoconstrictor and aldosterone-secreting effects of angiotensin II.
Caption: Simplified signaling pathway of the Renin-Angiotensin system and the action of Losartan.
This guide provides a framework for assessing the efficacy of different imidazole-based precursors. Researchers and drug development professionals are encouraged to consider not only the yield and purity but also the scalability, cost-effectiveness, and environmental impact of the chosen synthetic route. The provided experimental protocols and diagrams serve as a starting point for further investigation and optimization in the synthesis of these vital therapeutic agents.
References
Safety Operating Guide
Proper Disposal of 2-(chloromethyl)-1-methyl-1H-imidazole: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 2-(chloromethyl)-1-methyl-1H-imidazole is a critical component of laboratory safety and environmental responsibility. This halogenated imidazole derivative is classified as a hazardous material, and its handling and disposal require strict adherence to established safety protocols and regulatory requirements. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This document provides comprehensive information on the hazards, handling, and emergency procedures specific to the compound.
Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles and a face shield.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).[1]
-
Body Protection: A lab coat is required. For situations with a risk of splashing, a chemical-resistant apron should also be worn.[1]
-
Respiratory Protection: All handling of this compound and its waste should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] If work outside a fume hood is unavoidable, a NIOSH-approved respirator may be necessary.
Waste Characterization and Segregation
Proper characterization and segregation of waste are fundamental for safe and compliant disposal. This compound waste is categorized as halogenated organic hazardous waste .
Key Segregation Practices:
-
Dedicated Waste Containers: Use separate, clearly labeled, and dedicated containers for solid and liquid waste of this compound.
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and associated hazard symbols (e.g., corrosive, toxic).
-
Avoid Mixing: Do not mix halogenated organic waste with non-halogenated waste streams. This can complicate and increase the cost of disposal.
-
Incompatible Materials: this compound is incompatible with strong oxidizing agents, strong acids, strong reducing agents, and acid chlorides. Ensure waste is not contaminated with these substances.
Disposal Procedures
The final disposal of this compound must be managed by a licensed hazardous waste disposal company. The recommended method for the destruction of halogenated organic compounds is high-temperature incineration.[2] This process must be carried out in a specialized facility equipped with scrubbers to neutralize acidic gases, such as hydrogen chloride, that are generated during combustion. An alternative, though less preferred, method is disposal in a secure hazardous waste landfill.[2]
Step-by-Step Laboratory Protocol for Waste Accumulation:
-
Container Selection: Choose a puncture-resistant, sealable container for solid waste and a leak-proof, compatible container with a secure cap for liquid waste.
-
Waste Transfer: Carefully transfer the waste into the designated container within a chemical fume hood.
-
Container Sealing: Securely seal the container to prevent leaks or spills.
-
Documentation: Maintain a detailed log of the generated waste, including the quantity, concentration (if in solution), and date of generation.
-
Storage: Store the sealed waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.
-
EHS Notification: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste.
Quantitative Data Summary
| Data Point | Value/Information | Source/Comment |
| Waste Classification | Halogenated Organic Hazardous Waste | Based on chemical structure |
| Recommended Disposal Method | High-Temperature Incineration | Preferred method for halogenated organics[2] |
| Alternative Disposal Method | Secure Hazardous Waste Landfill | Less preferred option[2] |
| RCRA Waste Code | Likely F-listed waste (e.g., F001, F002) | Specific code depends on the process generating the waste. Consult EHS for proper classification. |
| Reportable Quantity (RQ) | Not specifically listed. | General RQs for hazardous wastes would apply. Consult EHS for guidance. |
Spill and Decontamination Procedures
In the event of a spill, evacuate the immediate area. For small spills that can be safely managed by trained personnel, use an appropriate spill kit for hazardous materials. Absorb liquids with an inert material and collect all contaminated materials in a sealed container for disposal as hazardous waste. For large spills, or if you are not trained to handle the situation, evacuate the area and contact your institution's emergency response team and EHS department immediately.
Detailed experimental protocols for the chemical neutralization of this compound are not widely established in publicly available literature. Therefore, physical removal and disposal of the contaminated materials are the recommended procedures.
Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance and clarification.
References
Essential Safety and Operational Guide for Handling 2-(chloromethyl)-1-methyl-1H-imidazole
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 2-(chloromethyl)-1-methyl-1H-imidazole. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on available safety data sheets for the compound and its hydrochloride salt.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is paramount to ensure personnel safety. Based on the hazard profile, which indicates the potential for severe skin burns, eye damage, and respiratory irritation, the following PPE is mandatory.[1][2]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Inspect gloves prior to use. | To prevent skin contact and absorption.[3] |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields. A face shield should be worn in addition to goggles when there is a risk of splashing. | To protect the eyes and face from splashes and airborne particles of the chemical.[3][4] |
| Respiratory Protection | A NIOSH-approved full-face respirator is necessary if exposure limits are exceeded, irritation is experienced, or when handling the powder outside of a certified chemical fume hood.[4] | To prevent inhalation of dust or vapors, which may cause respiratory irritation.[5] |
| Protective Clothing | A flame-resistant and impervious lab coat or a polyethylene-coated polypropylene disposable gown should be worn over personal clothing. | To protect the skin from contamination and prevent the transfer of the chemical outside the laboratory.[3][4] |
| Footwear | Closed-toe shoes are mandatory in the laboratory at all times. | To protect the feet from spills. |
Operational Plan: Step-by-Step Handling Guidance
A systematic approach to handling is crucial to minimize exposure and environmental impact.
1. Preparation and Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]
-
Donning PPE: Before handling the compound, put on all required PPE as specified in the table above.
-
Handling: Avoid direct contact with skin and eyes.[3] Prevent the formation of dust and aerosols.[3] Use non-sparking tools.[3] Do not eat, drink, or smoke in the handling area.[4]
-
Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling is complete and before leaving the laboratory.[1]
2. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4]
-
The storage area should be clearly labeled with the chemical name and hazard symbols.
-
Store locked up and apart from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[1]
Disposal Plan: Step-by-Step Guidance
Proper disposal is critical to ensure safety and environmental compliance.
1. Waste Identification and Collection:
-
All waste contaminated with this compound, including empty containers, used PPE, and contaminated labware, must be disposed of as hazardous chemical waste.
-
Collect contaminated materials in a designated, labeled, and sealed container.
2. Spill and Leak Procedures:
-
In case of a spill, evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Avoid dust formation.[1]
-
Sweep up the spilled material and place it into a suitable container for disposal.[1]
-
Prevent the spilled material from entering drains or waterways.
-
Clean the spill area thoroughly.
3. Final Disposal:
-
Arrange for the collection of the hazardous waste container by a licensed and certified hazardous waste disposal company.
-
Ensure all required documentation is completed accurately.[4]
First-Aid Measures
Immediate and appropriate first aid is crucial in case of exposure.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3] |
| Skin Contact | Immediately take off all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][4] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[1][3] |
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
